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  • Product: (3-Methanesulfonylpropyl)(methyl)amine hydrochloride
  • CAS: 2219379-29-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride

An In-depth Technical Guide to (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride: Structure, Properties, and Synthetic Utility Authored by a Senior Application Scientist This guide provides a comprehensive technical o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, synthesis methodologies, and its critical role in the manufacturing of active pharmaceutical ingredients (APIs), most notably the antiarrhythmic agent Dronedarone.

Chemical Identity and Physicochemical Properties

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is an organic salt characterized by a propyl chain functionalized with both a methanesulfonyl group and a methylamino group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic applications.

Chemical Structure:

The structure features a polar sulfonyl group, which imparts specific solubility characteristics, and a secondary amine that serves as a reactive handle for further chemical transformations.

Physicochemical Data Summary

A compilation of key properties for the closely related parent compound, 3-(Methylsulfonyl)propan-1-amine hydrochloride, is presented below. Data for the N-methylated target compound is less prevalent in public literature, but its properties are expected to be analogous.

PropertyValueSource
CAS Number 26209-83-6 (for parent amine HCl)[1]
Molecular Formula C₅H₁₄ClNO₂S(Calculated)
Molecular Weight 187.69 g/mol (Calculated)
Boiling Point 330.8°C at 760 mmHg (Predicted)[1]
Flash Point 153.8°C (Predicted)[1]
Solubility Soluble in water[2]
Appearance Off-white to white solid[2]

Synthesis and Manufacturing Process

The synthesis of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride typically involves a multi-step process starting from readily available precursors. The general strategy focuses on constructing the carbon backbone, introducing the sulfonyl group, and finally, performing the amination.

Exemplary Synthetic Protocol:

A common synthetic route involves the oxidation of a corresponding thioether followed by amination.

  • Thioether Formation: 3-Chloropropanol is reacted with sodium thiomethoxide (NaSMe) to form 3-(methylthio)propan-1-ol.

  • Oxidation: The resulting thioether is oxidized to the corresponding sulfone, 3-(methylsulfonyl)propan-1-ol, using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.

  • Halogenation: The hydroxyl group of the sulfone is then converted to a better leaving group, typically a chloride, using thionyl chloride (SOCl₂) to yield 1-chloro-3-(methylsulfonyl)propane.

  • Amination: The final step involves the reaction of the chlorinated intermediate with methylamine. This nucleophilic substitution reaction forms the desired (3-Methanesulfonylpropyl)(methyl)amine, which is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the manufacturing process.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination & Salt Formation A 3-Chloropropanol + Sodium Thiomethoxide B 3-(Methylthio)propan-1-ol A->B C 3-(Methylsulfonyl)propan-1-ol B->C H₂O₂ D 1-Chloro-3-(methylsulfonyl)propane C->D SOCl₂ E (3-Methanesulfonylpropyl)(methyl)amine D->E Methylamine F (3-Methanesulfonylpropyl)(methyl)amine HCl E->F HCl

Caption: General synthetic workflow for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.

Role in Pharmaceutical Synthesis: The Dronedarone Case Study

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a crucial building block in the synthesis of Dronedarone, an antiarrhythmic drug used to manage atrial fibrillation.[3][4] Dronedarone's structure contains a methanesulfonamide group, which is introduced late in the synthesis. However, related sulfonyl-containing amines serve as key intermediates for constructing side chains of various APIs.

In a convergent synthesis approach for Dronedarone analogues, a functionalized benzofuran core is coupled with a side chain derived from a sulfonyl amine. The amine provides the necessary nucleophilicity for coupling reactions, while the sulfonyl group is a key pharmacophoric element.

Illustrative Synthetic Pathway to Dronedarone

The synthesis of Dronedarone involves the reaction of 5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)benzofuran with methanesulfonyl chloride.[4] While not a direct reactant, (3-Methanesulfonylpropyl)(methyl)amine hydrochloride represents a class of intermediates used to build complex side chains in similar pharmaceutical compounds. The diagram below conceptualizes its utility in such a synthetic strategy.

G A Functionalized Benzofuran Core (e.g., Amino-Benzofuran) C Coupling Reaction (e.g., Amide bond formation, Alkylation) A->C B Side-Chain Precursor (e.g., (3-Methanesulfonylpropyl) (methyl)amine derivative) B->C D API Precursor C->D E Final API (e.g., Dronedarone Analogue) D->E Final modifications

Caption: Conceptual role of sulfonyl amines in convergent API synthesis.

Analytical Characterization

Ensuring the purity and identity of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is critical for its use in GMP-compliant pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of the compound and quantifying any related impurities.

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient elution is often employed, starting with a high-aqueous mobile phase (e.g., 95% water with 0.1% trifluoroacetic acid) and ramping up the organic component (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the lack of a strong chromophore. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can also be used for more universal detection.[5]

    • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent like water to a known concentration (e.g., 1 mg/mL).

    • Analysis: The sample solution is injected, and the peak area of the main component is compared to the total area of all peaks to determine purity.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR would show characteristic signals for the methyl groups (on the sulfur and nitrogen), the propyl chain methylene groups, and the N-H proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. Key expected peaks include strong S=O stretching vibrations for the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and N-H stretching for the secondary amine salt.

  • Mass Spectrometry (MS): MS provides the molecular weight of the free base, confirming the compound's identity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. The safety profile is largely dictated by its amine and acidic salt nature.

  • General Hazards: Based on related compounds, it may cause skin and serious eye irritation.[2][6] Inhalation of dust may cause respiratory tract irritation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]

    • Respiratory Protection: In case of insufficient ventilation or handling of large quantities of powder, a NIOSH-approved particulate respirator should be used.

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

    • The compound may be hygroscopic; protect from moisture.[2]

    • Avoid generating dust. Use in a chemical fume hood.

Conclusion

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a valuable synthetic intermediate with direct applications in the pharmaceutical industry. Its specific combination of a reactive amine and a polar sulfonyl group makes it a versatile building block for complex molecules. A thorough understanding of its synthesis, properties, and analytical profile, as outlined in this guide, is essential for its effective and safe implementation in research and development and large-scale manufacturing processes.

References

  • Chemsrc. 3-(METHYLSULFONYL)PROPAN-1-AMINE HYDROCHLORIDE. Available at: [Link]. Accessed March 18, 2026.

  • NextSDS. amine hydrochloride — Chemical Substance Information. Available at: [Link]. Accessed March 18, 2026.

  • Google Patents. EP2428511A1 - Synthesis of dronedarone and salts thereof.
  • Organic Synthesis International. DRONEDARONE. Available at: [Link]. Accessed March 18, 2026.

  • Chemexper. Methylamine hydrochloride. Available at: [Link]. Accessed March 18, 2026.

  • Organic Syntheses. Preparation of methylamine hydrochloride. Available at: [Link]. Accessed March 18, 2026.

  • precisionFDA. METHYLAMINE HYDROCHLORIDE. Available at: [Link]. Accessed March 18, 2026.

  • US EPA. OSHA Method 40: Methylamine. Available at: [Link]. Accessed March 18, 2026.

  • ResearchGate. A Novel and Efficient Synthesis of Dronedarone Hydrochloride, an Antiarrhythmic Drug Substance. Available at: [Link]. Accessed March 18, 2026.

  • Google Patents. CN102659726A - Method for synthesis of dronedarone.
  • accessdata.fda.gov. CHEMISTRY REVIEW(S). Available at: [Link]. Accessed March 18, 2026.

  • Bloom Tech. How to Make Methylamine Hydrochloride?. Available at: [Link]. Accessed March 18, 2026.

  • PubChem. 3-(Methylsulfonyl)propan-1-amine. Available at: [Link]. Accessed March 18, 2026.

  • PrepChem.com. Preparation of methylamine hydrochloride. Available at: [Link]. Accessed March 18, 2026.

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available at: [Link]. Accessed March 18, 2026.

  • Sciencemadness Wiki. Methylamine. Available at: [Link]. Accessed March 18, 2026.

  • University of Rochester, Department of Chemistry. Solvent: methylamine. Available at: [Link]. Accessed March 18, 2026.

  • Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. Available at: [Link]. Accessed March 18, 2026.

  • PubMed. A Rapid, Sensitive High-Performance Liquid Chromatography Analysis of Ammonia and Methylamine for Nitrogenase Assays. Available at: [Link]. Accessed March 18, 2026.

Sources

Exploratory

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight and exact mass of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, a compound of interest in chemical and pharmaceutical research. Due to the absence of a specific entry for this N-methylated secondary amine in major chemical databases, this document outlines the calculated fundamental physicochemical properties and provides a framework for its empirical determination and characterization.

Introduction: Defining the Target Molecule

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a secondary amine hydrochloride salt. Its structure features a propyl chain with a methanesulfonyl group at one end and a methylamino group at the other. The amine nitrogen is protonated, forming a hydrochloride salt.

It is crucial to distinguish this compound from its primary amine analog, 3-(methylsulfonyl)propan-1-amine hydrochloride, which is more commonly listed in chemical databases. The presence of the N-methyl group significantly alters the molecule's physicochemical properties, including its molecular weight and exact mass.

Core Physicochemical Properties: Molecular Weight and Exact Mass

Accurate determination of molecular weight and exact mass is fundamental for compound identification, purity assessment, and stoichiometric calculations in experimental research.

Calculated Molecular Formula

The chemical formula for the free base, (3-Methanesulfonylpropyl)(methyl)amine, is C₅H₁₃NO₂S. The corresponding hydrochloride salt has the chemical formula C₅H₁₄ClNO₂S .

Calculated Molecular Weight and Exact Mass

Based on the chemical formula, the molecular weight and exact mass have been calculated and are presented in the table below.

PropertyCalculated Value
Molecular Weight 187.69 g/mol
Exact Mass 187.04338 Da

Molecular weight is the sum of the average atomic masses of the constituent atoms, weighted by their natural isotopic abundance. It is a crucial parameter for gravimetric analysis and solution preparation.

Exact mass , on the other hand, is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry for unequivocal molecular formula determination.

Conceptual Framework: Molecular Weight vs. Exact Mass

The distinction between molecular weight and exact mass is a cornerstone of analytical chemistry, particularly in the context of mass spectrometry.

G MW Molecular Weight (Average Mass) Application Key Applications MW->Application Gravimetric Analysis Solution Preparation EM Exact Mass (Monoisotopic Mass) EM->Application High-Resolution MS Formula Determination Concept Fundamental Concepts Concept->MW Isotopic Abundance Weighted Average Concept->EM Most Abundant Isotope Mass G cluster_0 Reductive Amination Pathway A 3-(Methylsulfonyl)propan-1-amine C Intermediate Imine A->C B Formaldehyde B->C E (3-Methanesulfonylpropyl)(methyl)amine (Free Base) C->E Reduction D Reducing Agent (e.g., NaBH4) G (3-Methanesulfonylpropyl)(methyl)amine HCl (Final Product) E->G Protonation F HCl F->G

Figure 2: A potential synthetic workflow for the preparation of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride via reductive amination.

Analytical Characterization Workflow

A multi-technique approach is necessary for the unambiguous identification and characterization of the synthesized compound.

  • Purification: The crude product should be purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and by-products.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the exact mass. An aqueous or methanolic solution of the sample is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). The measured mass of the protonated molecule [M+H]⁺ will confirm the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information, confirming the connectivity of the methanesulfonyl, propyl, and methylamino moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The presence of a signal corresponding to the N-methyl group and the characteristic shifts of the propyl chain protons adjacent to the sulfone and amine groups are key diagnostic features.

    • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary ammonium salt, S=O stretches of the sulfone group, and C-H stretches.

G cluster_0 Analytical Characterization Workflow start Synthesized Product purification Purification (Recrystallization/Chromatography) start->purification hrms HRMS (Exact Mass, Formula) purification->hrms nmr NMR (¹H, ¹³C) (Structure, Connectivity) purification->nmr ir IR Spectroscopy (Functional Groups) purification->ir end Confirmed Structure & Purity hrms->end nmr->end ir->end

Figure 3: A logical workflow for the comprehensive analytical characterization of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.

Conclusion

While (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is not widely documented, its molecular weight and exact mass can be reliably calculated based on its chemical structure. For research and development purposes, it is imperative to synthesize and characterize this compound using modern analytical techniques to confirm its identity and purity. The methodologies outlined in this guide provide a robust framework for achieving this, ensuring data integrity and the successful progression of research endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. [Link]

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral dat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. As a crucial tool in modern organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document is intended to serve as a practical resource for researchers, enabling the confident identification and characterization of this compound. The data presented herein is based on established principles of NMR spectroscopy and predicted chemical shifts derived from analogous structures, providing a robust framework for spectral interpretation.

Introduction to (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride and the Role of NMR

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a chemical entity featuring a methanesulfonyl group, a propyl linker, and a methylamino group, the latter being in its hydrochloride salt form. The presence of these distinct functional groups makes NMR spectroscopy an ideal technique for its structural elucidation. By analyzing the chemical shifts, coupling constants, and multiplicities of the various nuclei (¹H and ¹³C) within the molecule, a comprehensive and unambiguous structural assignment can be achieved. This is of paramount importance in drug development and chemical research, where absolute certainty of molecular structure is a prerequisite for further investigation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is anticipated to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the methanesulfonyl group and the positively charged ammonium center will significantly influence the chemical shifts of the neighboring protons, causing them to resonate at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃-SO₂-~ 2.9 - 3.1Singlet3H-
-SO₂-CH₂-~ 3.1 - 3.3Triplet2H~ 7-8
-CH₂-CH₂-CH₂-~ 2.0 - 2.2Quintet2H~ 7-8
-CH₂-NH₂⁺-~ 3.0 - 3.2Triplet2H~ 7-8
CH₃-NH₂⁺-~ 2.6 - 2.8Singlet (or Triplet if coupled to NH₂⁺)3H- (or ~5 Hz)
-NH₂⁺-Broad singlet2H-

Note: The chemical shifts are predicted and may vary depending on the solvent and concentration. The NH₂⁺ proton signal is often broad and may exchange with deuterium in deuterated solvents, leading to its disappearance.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The carbon atoms closer to the electronegative sulfonyl and amino groups are expected to be deshielded and thus appear at a higher chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Signal AssignmentPredicted Chemical Shift (δ, ppm)
CH₃-SO₂-~ 40 - 45
-SO₂-CH₂-~ 50 - 55
-CH₂-CH₂-CH₂-~ 20 - 25
-CH₂-NH₂⁺-~ 45 - 50
CH₃-NH₂⁺-~ 30 - 35

Note: These are predicted chemical shifts. The actual values can be influenced by the solvent and other experimental conditions.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is a good starting point due to the hydrochloride salt's solubility.[1]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual solvent peak.[1]

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to establish connectivity.

Visualization of Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

molecular_structure cluster_amine cluster_propyl cluster_sulfonyl C1 C N N⁺H₂ C1->N C2 C C1->C2 C_methyl CH₃ N->C_methyl C3 C C2->C3 S S C3->S O1 O S->O1 O2 O S->O2 C_sulfonyl_methyl CH₃ S->C_sulfonyl_methyl

Caption: Molecular structure of (3-Methanesulfonylpropyl)(methyl)amine.

experimental_workflow A Sample Preparation (5-10 mg in deuterated solvent) B Spectrometer Setup (Tuning, Locking, Shimming) A->B C ¹H NMR Acquisition (1D Spectrum) B->C D ¹³C NMR Acquisition (Proton Decoupled) C->D E Data Processing (FT, Phasing, Calibration) D->E F Spectral Analysis (Chemical Shifts, Coupling, Integration) E->F

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. By combining the predicted spectral data with the detailed experimental protocol, researchers and scientists will be well-equipped to identify and characterize this compound with a high degree of confidence. The principles and methodologies outlined herein are grounded in the fundamental concepts of NMR spectroscopy and are designed to ensure scientific integrity and reproducibility.

References

  • Liang, C., et al. ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. (n.d.).
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  • Zhang, Y., et al. Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.).
  • PubChem. Methylamine hydrochloride | CH5N.ClH | CID 6364545. (n.d.).
  • MiMeDB. Showing metabocard for 4,5-Dihydroxy-2,3-pentanedione (MMDBc0030185). (n.d.).
  • MilliporeSigma. Methyl- 13 C,d 3 -amine hydrochloride. (n.d.).
  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022).
  • Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. (n.d.).
  • Watson International. 2,2,6,6-Tetramethyl-3,5-heptanedione CAS 1118-71-4. (n.d.).
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  • ChemicalBook. Methylamine hydrochloride(593-51-1) 13C NMR spectrum. (n.d.).
  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
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  • Metapharmacology. Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals. (n.d.).
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024).
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Exploratory

Thermodynamic stability of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride Introduction: The Critical Role of Stability in Drug Development In the landscape of pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug substance is paved with rigorous scientific evaluation. Among the most critical milestones in this journey is the comprehensive characterization of the active pharmaceutical ingredient's (API) stability. Thermodynamic stability is not merely a measure of a compound's shelf-life; it is a fundamental predictor of its safety, efficacy, and manufacturability. An unstable compound can degrade into impurities with potential toxicity, lose its therapeutic effect, and pose significant challenges during formulation and storage.

This guide provides an in-depth exploration of the thermodynamic stability of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, a molecule featuring a secondary amine hydrochloride salt and a chemically robust sulfone group. As a hydrochloride salt, it is engineered for improved solubility and bioavailability. However, this salt form also introduces specific stability considerations, such as the potential for salt disproportionation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for a robust stability assessment. We will delve into the causality behind experimental choices, grounding our protocols in the authoritative guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5]

Physicochemical Characterization: The Foundational Profile

A thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for any meaningful stability study. These properties influence everything from dissolution rates to degradation kinetics. While specific experimental data for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is not widely published, we can infer its likely characteristics based on its functional groups and related structures.

PropertyAnticipated Value / CharacteristicRationale & Significance
Molecular Formula C₅H₁₄ClNO₂SDerived from the chemical structure.
Molecular Weight 187.69 g/mol Essential for all quantitative analyses.
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts.[6][7] Visual inspection is a primary stability indicator.
Solubility High solubility in water; soluble in lower alcohols (e.g., methanol, ethanol); insoluble in non-polar solvents (e.g., hexane, ether).The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[6] Solubility impacts formulation design and bioavailability.
Melting Point Expected to be a relatively high-melting solid (>200 °C) with decomposition.Amine hydrochloride salts are ionic and crystalline, leading to high melting points.[6][8] The melting point and its sharpness are indicators of purity. Thermal decomposition often occurs near the melting point for such salts.[9]
pKa Estimated ~9-10The secondary amine is basic. The pKa value is critical for predicting the pH at which the compound is ionized and for understanding the risk of salt disproportionation.[1][2]
Hygroscopicity Potentially hygroscopicAmine salts can attract and retain water from the atmosphere, which can accelerate degradation pathways and induce physical changes.[10][11]

Thermodynamic Stability Assessment: An Integrated Workflow

A robust stability assessment is a multi-faceted process. It begins with thermal analysis to identify intrinsic thermal liabilities and is followed by forced degradation studies to probe chemical vulnerabilities under accelerated conditions.

G cluster_0 Phase 1: Intrinsic Stability Profile cluster_1 Phase 2: Chemical Reactivity Profile cluster_2 Phase 3: Data Analysis & Pathway Elucidation DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) HSM Hot Stage Microscopy (HSM) Forced_Deg Forced Degradation Studies (ICH Q1A/Q1B) Acid Acid Hydrolysis (HCl) Forced_Deg->Acid Base Base Hydrolysis (NaOH) Forced_Deg->Base Oxidation Oxidation (H₂O₂) Forced_Deg->Oxidation Thermal Thermal Stress (Dry Heat) Forced_Deg->Thermal Photo Photostability (Light Exposure) Forced_Deg->Photo Analysis Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Analyze Stressed Samples Base->Analysis Analyze Stressed Samples Oxidation->Analysis Analyze Stressed Samples Thermal->Analysis Analyze Stressed Samples Photo->Analysis Analyze Stressed Samples Mass_Balance Mass Balance Calculation Analysis->Mass_Balance ID Degradant Identification Mass_Balance->ID API API Sample (3-Methanesulfonylpropyl)(methyl)amine HCl API->DSC Thermal Analysis API->TGA Thermal Analysis API->HSM Thermal Analysis API->Forced_Deg Stress Testing

Caption: Experimental workflow for comprehensive stability assessment.

Protocol 1: Thermal Analysis by DSC and TGA

Expertise & Rationale: Thermal analysis provides a rapid assessment of the solid-state stability of the API. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions as a function of temperature, identifying the melting point, polymorphic transitions, and decomposition exotherms/endotherms. Thermogravimetric Analysis (TGA) measures mass loss versus temperature, quantifying the loss of volatiles or decomposition products. Together, they define the upper-temperature limits for handling and storage.[9]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride into a vented aluminum DSC pan and a ceramic TGA pan. A non-vented (hermetically sealed) pan may also be used in DSC to observe the effects of trapped moisture or volatiles.

  • Instrumentation & Parameters (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well beyond the expected melt/decomposition (e.g., 350 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Instrumentation & Parameters (TGA):

    • Place the sample pan onto the TGA balance.

    • Equilibrate at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min).

  • Data Interpretation:

    • DSC Thermogram: Identify the sharp endotherm corresponding to the melting point (Tₘ). Note any exothermic events that may indicate decomposition.

    • TGA Thermogram: Observe the onset temperature of mass loss (Tₒ). A significant mass loss corresponding to the loss of HCl (~19.4% of total mass) may be observed, which is a common decomposition pathway for amine hydrochlorides.[9][10]

Protocol 2: Forced Degradation (Stress Testing)

Expertise & Rationale: Forced degradation studies are the cornerstone of stability testing, mandated by ICH guidelines to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[12][13] By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products. The goal is to achieve a target degradation of 5-20%, ensuring that the degradation is observable without being so extensive that secondary degradation complicates analysis.[14]

Stress ConditionTypical Reagents & ConditionsRationale
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80 °C)To test susceptibility to low pH environments. The methanesulfonyl group is generally stable, but other parts of the molecule could be affected.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60-80 °C)To test susceptibility to high pH environments. This condition is likely to cause salt disproportionation to the free base.
Oxidation 3% H₂O₂, room temperature or heatedTo assess sensitivity to oxidative stress. The secondary amine is a potential site for oxidation.
Thermal Dry heat (e.g., 105 °C) in a solid stateTo evaluate the intrinsic thermal stability of the solid form, distinct from its behavior in solution.
Photostability Exposure to light source per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²)To determine if the molecule is light-sensitive, which has implications for packaging and storage.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each condition (acid, base, oxidation), mix the stock solution with the stressor solution (e.g., 1:1 v/v). A control sample is prepared with the stock solution and the solvent (e.g., water).

  • Incubation: Place the samples under the specified conditions for a defined period (e.g., 24-48 hours), periodically withdrawing aliquots. Solid samples are used for thermal and photostability tests.

  • Neutralization & Dilution: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the analytical column. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, a time-zero (unstressed) sample, and a control sample using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to aid in the identification of degradation products.

Potential Degradation Pathways & Mechanistic Insights

Based on the chemical structure of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, we can hypothesize several potential degradation pathways. The primary points of vulnerability are the amine hydrochloride salt and, to a lesser extent, the aliphatic chain under harsh oxidative conditions. The methanesulfonyl group is known to be highly stable.

G API (3-Methanesulfonylpropyl)(methyl)amine HCl (Parent Compound) FreeBase Free Base (3-Methanesulfonylpropyl)(methyl)amine API->FreeBase High pH (Base) High Humidity (Disproportionation) HCl HCl (gas) API->HCl High Temp (Solid State) (Dehydrochlorination) N_Oxide N-Oxide Derivative FreeBase->N_Oxide Oxidative Stress (H₂O₂) Dealkyl Des-methyl Derivative (Primary Amine) FreeBase->Dealkyl Harsh Oxidative Stress

Caption: Hypothesized degradation pathways for the API.

  • Salt Disproportionation: This is a primary concern for any pharmaceutical salt.[1][2][15] In the presence of moisture or in a formulation with basic excipients, the hydrochloride salt can revert to its neutral, less soluble free base form. This is a physical stability issue that can drastically alter the drug's dissolution profile and bioavailability. The equilibrium is driven by the micro-pH of the environment.

  • Thermal Decomposition (Dehydrochlorination): In the solid state, high temperatures can cause the loss of hydrogen chloride gas, leaving behind the free amine.[10] This is an irreversible chemical degradation that would be readily detected by TGA as a distinct mass loss and by HPLC as the appearance of the free base.

  • Oxidation: The secondary amine is a nucleophilic center and can be susceptible to oxidation.[16] Under oxidative stress (e.g., with hydrogen peroxide), it could potentially form an N-oxide or, under more forcing conditions, undergo N-dealkylation to yield the corresponding primary amine, 3-(methylsulfonyl)propan-1-amine.

Conclusion and Recommendations for Drug Development

The thermodynamic stability profile of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride indicates that it is a robust molecule, with the primary stability risks associated with its hydrochloride salt form rather than the core structure. The methanesulfonyl group confers high chemical stability, while the secondary amine hydrochloride presents a predictable set of challenges that can be managed through careful formulation and control of the storage environment.

Key Recommendations:

  • Storage and Handling: The substance should be stored in well-sealed containers in a controlled, low-humidity environment to mitigate the risk of hygroscopicity-induced disproportionation. Avoid exposure to high temperatures.

  • Formulation Strategy: Excipient compatibility studies are crucial. Avoid the use of alkaline excipients (e.g., magnesium stearate in high amounts, sodium bicarbonate) that could raise the micro-pH and promote conversion to the free base.[2]

  • Analytical Method Development: A stability-indicating HPLC method must be validated to separate the parent API from its potential degradation products, primarily the free base, the N-oxide, and any dealkylated species.

  • Further Studies: Investigating the solid-state properties, such as identifying the most stable polymorph and determining the hygroscopicity profile through dynamic vapor sorption (DVS) analysis, is a critical next step for robust drug product development.

By adopting this structured, mechanistically-driven approach to stability assessment, drug development professionals can build a comprehensive understanding of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from a URL that provides the text of the ICH Q1A guidelines.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Journal of Chemical Sciences, 129(9), 1429-1437. Retrieved from [Link]

  • Kumar, L. (2026, March 15). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Wang, W., & Wang, Y. J. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online. Retrieved from [Link]

  • Wang, W., & Wang, Y. J. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. Retrieved from [Link]

  • Suryanarayanan, R. (2014). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University Digital Conservancy, University of Minnesota. Retrieved from [Link]

  • Chemsrc. (2025, September 12). 3-(METHYLSULFONYL)PROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Wang, W., & Wang, Y. J. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. Retrieved from [Link]

  • ResearchGate. (n.d.). Mesotrione degradation pathway. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Retrieved from [Link]

  • EAWAG. (n.d.). Methanesulfonic Acid Pathway Map. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Retrieved from [Link]

  • Vyazovkin, S., & Sbirrazzuoli, N. (2006). Thermal Analysis. Analytical Chemistry, 78(12), 4075-4082. Retrieved from [Link]

  • Cope, A. C., Foster, T. T., & Towle, P. H. (1949). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Journal of the American Chemical Society, 71(12), 3929-3935. Retrieved from [Link]

  • Chemister.ru. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]

  • Metachemist. (2023, May 14). Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals. Retrieved from [Link]

  • NIST. (n.d.). Methanamine, hydrochloride. NIST WebBook. Retrieved from [Link]

  • Patil, K. C., et al. (2019). Thermodynamic Properties of Methylamine Hydrochloride in aqueous medium at 298.15K and 300.15K. International Journal of Research and Analytical Reviews, 6(1).
  • NextSDS. (n.d.). amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2026, February 16). Thermodynamic Properties of Methylamine Hydrochloride in aqueous medium at 298.15K and 300.15K | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

  • Fischer, R., et al. (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Inorganica Chimica Acta, 555, 121588. Retrieved from [Link]

Sources

Foundational

Structural and Synthetic Profiling of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of lead...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of lead compounds. (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (CAS: 2219379-29-8) has emerged as a highly versatile secondary amine synthon[1]. By combining a sterically accessible secondary amine with a highly polar, metabolically stable methanesulfonyl (mesyl) group, this building block enables the rapid diversification of pharmaceutical scaffolds. This whitepaper provides an in-depth technical analysis of its structural rationale, upstream synthesis, and downstream integration into therapeutic agents such as kinase inhibitors, GPCR modulators, and protease inhibitors.

Physicochemical Profiling & Structural Rationale

The architectural design of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is not arbitrary; every moiety serves a specific functional purpose in medicinal chemistry.

  • The Hydrochloride Salt Advantage: Free secondary amines containing aliphatic chains are notoriously hygroscopic and susceptible to aerial oxidation. Isolating this building block as a hydrochloride salt ensures a highly crystalline, thermodynamically stable solid[1]. This guarantees stoichiometric precision during weighing and prevents degradation during long-term storage.

  • The Methanesulfonyl (Mesyl) Moiety ( −SO2​CH3​ ): The sulfone group acts as a potent, directional hydrogen-bond acceptor. Unlike thioethers (sulfides), the fully oxidized sulfone is metabolically inert, resisting cytochrome P450-mediated oxidation. Furthermore, it significantly lowers the overall lipophilicity (logP) of the parent drug, enhancing aqueous solubility and oral bioavailability without introducing a permanent charge.

  • The Propyl Linker: The three-carbon aliphatic chain provides optimal conformational flexibility. This allows the sulfone group to project into solvent-exposed regions of a target protein or engage in specific polar interactions within a binding pocket without inducing severe entropic penalties.

Table 1: Physicochemical & Structural Data
PropertyValueRationale / Impact
CAS Number 2219379-29-8Unique identifier for the stable HCl salt form[1].
Molecular Formula C5H14ClNO2SRepresents the protonated secondary amine and chloride counterion.
Molecular Weight 187.69 g/mol Low MW allows for integration without violating Lipinski's Rule of 5.
H-Bond Acceptors 2 (Sulfone oxygens)Enhances target binding affinity and aqueous solubility.
Metabolic Stability HighFully oxidized sulfur prevents CYP450-mediated S-oxidation.

Upstream Synthesis: Constructing the Building Block

The synthesis of this building block relies on the nucleophilic substitution ( SN​2 ) of a sulfone-containing electrophile by methylamine.

Protocol 1: Synthesis via SN​2 Alkylation

This protocol is a self-validating system designed to prevent over-alkylation.

  • Reagent Preparation: Suspend 1-bromo-3-methanesulfonylpropane (1.0 eq) in a 2M solution of methylamine in Tetrahydrofuran (THF) (8.0 - 10.0 eq)[2].

    • Causality: A massive stoichiometric excess of methylamine is critical. It ensures pseudo-first-order kinetics, overwhelmingly favoring the formation of the mono-alkylated secondary amine and suppressing the formation of unwanted tertiary amine byproducts.

  • Reaction Execution: Stir the sealed mixture at 22°C (room temperature) for 16 hours.

    • Causality: The SN​2 reaction is mildly exothermic. Maintaining room temperature is sufficient for complete conversion while preventing heat-induced elimination ( E2 ) side reactions.

  • Workup & Extraction: Dilute the mixture with diethyl ether ( Et2​O ) and filter off any precipitated methylamine hydrobromide salts. Concentrate the filtrate in vacuo to yield the free base as an oil[2].

  • Salt Formation: Redissolve the oil in anhydrous Et2​O or dioxane and add a stoichiometric amount of HCl in dioxane (4M).

    • Causality: Anhydrous HCl prevents the hydrolysis of the product and drives the quantitative precipitation of the highly crystalline hydrochloride salt, allowing for isolation via simple vacuum filtration without the need for silica gel chromatography.

SynthWorkflow A 1-Bromo-3-methanesulfonylpropane (Electrophile) B Methylamine (Excess) THF, 22°C A->B Amination C Free Base Intermediate (SN2 Product) B->C Workup D HCl in Dioxane Precipitation C->D Salt Formation E Target Building Block (HCl Salt) D->E Crystallization

Caption: Synthetic workflow for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride via SN2 alkylation.

Downstream Applications in Drug Discovery

The bifunctional nature of this molecule has led to its incorporation across diverse therapeutic areas:

  • Protease Inhibitors (Respiratory Diseases): It is utilized in the synthesis of pyrimidinone compounds acting as human neutrophil elastase inhibitors. The secondary amine is coupled to a core scaffold, projecting the sulfone into the solvent to drastically improve the aqueous solubility of the highly lipophilic pyrimidinone core[3].

  • Kinase Inhibitors (Oncology): In the development of Pyrrolo[2,1-f][1,2,4]triazine derivatives, this building block is used to target the tyrosine kinase activity of growth factor receptors such as VEGFR-2 and FGFR-1, which are critical in tumor angiogenesis[4].

  • GPCR Modulators (Pain & Inflammation): It is a key substituent in imidazole-based Cannabinoid Type 2 (CB2) receptor agonists. The sulfone group engages in critical hydrogen bonding within the CB2 transmembrane domain, conferring high selectivity over the psychoactive CB1 receptor[5].

CB2Pathway Ligand CB2 Agonist (Mesylpropylamine Derivative) Receptor CB2 Receptor (GPCR) Ligand->Receptor H-bond via Sulfone Gi Gi/o Protein Activation Receptor->Gi Conformational Shift cAMP cAMP Levels Decreased Gi->cAMP Adenylyl Cyclase Inhibition Effect Anti-inflammatory & Analgesic Effects cAMP->Effect Downstream Signaling

Caption: Mechanism of action for CB2 receptor agonists utilizing the mesylpropylamine moiety.

Downstream Functionalization: Amide Coupling

The most common method for integrating this building block into a drug scaffold is via amide coupling with a carboxylic acid. Because secondary amines are sterically hindered compared to primary amines, highly efficient coupling reagents must be utilized[3].

Protocol 2: Sterically Hindered Amide Coupling
  • Activation: Dissolve the target carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[3].

    • Causality: HATU generates a highly reactive HOAt-active ester, which is uniquely capable of overcoming the steric bulk of the secondary amine. DIPEA serves a dual purpose: it deprotonates the carboxylic acid to initiate activation and maintains a basic environment.

  • Amine Introduction: Add (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (1.1 eq) to the activated mixture.

    • Causality: The extra equivalents of DIPEA (from Step 1) immediately neutralize the HCl salt, liberating the nucleophilic free base in situ without exposing it to prolonged atmospheric conditions.

  • Reaction & Purification: Stir at room temperature for 4 hours. Quench with methanol, concentrate, and purify via SCX-2 ion-exchange chromatography or preparative HPLC[3].

Table 2: Standardized Amide Coupling Parameters
ParameterReagent/ConditionMechanistic Causality
Coupling Reagent HATU (1.2 eq)Generates a highly reactive HOAt ester, overcoming the steric hindrance of the secondary amine[3].
Base DIPEA (3.0 - 4.0 eq)Neutralizes the HCl salt, deprotonates the acid, and drives the reaction forward[3].
Solvent DMF or NMPHighly polar aprotic solvents ensure complete dissolution of the polar sulfone and ionic salt.
Temperature 22°C (Room Temp)Prevents epimerization of chiral centers on the carboxylic acid partner.

Conclusion

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride represents a triumph of rational building block design. By merging the nucleophilicity of a secondary amine with the metabolic stability and polarity of a sulfone, it provides medicinal chemists with a reliable tool to rescue poorly soluble scaffolds and enhance target-specific hydrogen bonding. Adhering to the rigorous synthetic protocols outlined above ensures high-yielding, scalable integration into next-generation therapeutics.

References

  • Title : 2219379-29-8 CAS Number: (3-Methanesulfonylpropyl)(methyl)amine hydrochloride Source : ChemSrc URL :[Link]

  • Title: Pyrimidinone compounds as human neutrophil elastase inhibitors (US9828382B2)
  • Title: Imidazole derivatives (US8273738B2)
  • Title: Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases (US6869952B2)

Sources

Exploratory

The Pharmacological Utility and Mechanism of Action of the Methanesulfonylpropyl Amine Motif in Modern Medicinal Chemistry

Executive Summary In contemporary drug design, the optimization of a molecule's physicochemical and pharmacokinetic properties is just as critical as its primary target affinity. The methanesulfonylpropyl amine moiety—co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug design, the optimization of a molecule's physicochemical and pharmacokinetic properties is just as critical as its primary target affinity. The methanesulfonylpropyl amine moiety—comprising a strongly electron-withdrawing, hydrogen-bond-accepting sulfone group linked via a flexible three-carbon aliphatic chain to an ionizable amine—has emerged as a highly privileged pharmacophore. This technical guide explores the dual utility of this motif: its role as a structural mimic and solubilizing group in disrupting the p53-MDM2 protein-protein interaction (PPI) in oncology, and its function as a precise pKa modulator in amino lipids for nucleic acid delivery.

Physicochemical Rationale of the Motif

The selection of the methanesulfonylpropyl amine group is rarely accidental; it is driven by strict principles of causality in medicinal chemistry:

  • The Sulfone Group ( −SO2​CH3​ ): Acts as a potent hydrogen bond acceptor. Unlike hydroxyl or primary amine groups, the sulfone is metabolically robust against Phase II conjugation (e.g., glucuronidation), ensuring a longer half-life. It significantly lowers the logD of highly lipophilic scaffolds, preventing non-specific protein binding.

  • The Propyl Linker ( −CH2​CH2​CH2​− ): The three-carbon chain is a deliberate geometric choice. A two-carbon (ethyl) linker adjacent to a strongly electron-withdrawing sulfone is highly susceptible to base-catalyzed E2 β -elimination in vivo. The propyl chain breaks this conjugation potential, ensuring absolute chemical stability while providing the flexibility needed to navigate complex protein subpockets.

  • The Amine Center: Whether primary, secondary, or embedded within a piperazine ring, the amine provides an ionizable center for salt formulation. The inductive effect ( −I ) of the distal sulfone group subtly lowers the amine's pKa, a feature critical for pH-dependent biological applications[1].

Mechanism 1: Disruption of the p53-MDM2 Axis (Oncology)

The tumor suppressor protein p53 is negatively regulated by MDM2, an E3 ubiquitin ligase. In many cancers, MDM2 is overexpressed, leading to the rapid ubiquitination and proteasomal degradation of wild-type p53[2],[3]. The p53 peptide binds to MDM2 via a deep hydrophobic cleft, relying on three critical residues: Phe19, Trp23, and Leu26 [2],[4].

The Case Study of RG7112 (RO5045337)

Early MDM2 inhibitors (like Nutlin-3a) successfully occupied the Phe19 and Trp23 pockets but suffered from poor aqueous solubility and suboptimal in vivo bioavailability. The development of revolutionized this class by incorporating a methanesulfonylpropyl piperazine moiety[5],[6],[7].

Causality of Action: While the massive bis-chlorophenyl core of RG7112 anchors into the hydrophobic depths of the MDM2 pocket (mimicking Phe19 and Trp23), the methanesulfonylpropyl piperazine group projects outward toward the solvent-exposed interface near the Leu26 subpocket[5]. The sulfonyl oxygens form critical water-mediated hydrogen bonds with the surface residues of MDM2. This not only locks the inhibitor into the active site (driving the IC50​ down to 18 nM) but also drastically increases the aqueous solubility of the massive hydrophobic core, enabling oral formulation[5],[7].

G MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Binds & Inhibits Ub Ubiquitination & Proteasomal Degradation MDM2->Ub Promotes p53->Ub Undergoes Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Restored Transcription Inhibitor RG7112 (RO5045337) [Methanesulfonylpropyl Motif] Inhibitor->MDM2 Blocks Hydrophobic Cleft Inhibitor->p53 Liberates p53

Pathway of p53 restoration via MDM2 PPI disruption by RG7112.

Mechanism 2: pKa Modulation in Lipid Nanoparticles (Gene Delivery)

Beyond oncology, the methanesulfonylpropyl amine motif is a critical structural tool in the design of ionizable amino lipids for Lipid Nanoparticle (LNP) delivery systems (e.g., mRNA vaccines and siRNA therapies)[1].

Causality of Action: For an LNP to safely navigate the bloodstream and successfully deliver nucleic acids into the cytosol, the lipid's amine headgroup must possess a "Goldilocks" pKa (typically between 6.0 and 6.5). If the pKa is too high, the lipid remains permanently protonated in the blood (pH 7.4), leading to rapid clearance and systemic toxicity. By appending a methanesulfonylpropyl group to a lipid's dioxolane or amine headgroup, chemists utilize the electron-withdrawing nature of the sulfone to pull electron density away from the nitrogen. This precisely depresses the amine's pKa to ~6.2[1].

Consequently, the LNP remains neutral and stealthy at physiological pH. Upon cellular endocytosis, the pH drops to ~5.5. The amine rapidly protonates, triggering the "proton sponge effect" and initiating fusion with the anionic endosomal membrane, ensuring the self-validating release of the nucleic acid payload[1].

G LNP Amino Lipid LNP (Neutral at Blood pH 7.4) Endosome Cellular Endocytosis (Environment drops to pH 5.5) LNP->Endosome Uptake Protonation Amine Protonation (Triggered by Sulfone-Modulated pKa) Endosome->Protonation Acidification Sponge Osmotic Swelling & Membrane Destabilization Protonation->Sponge Proton Sponge Effect Release Cytosolic RNA Release (Therapeutic Efficacy) Sponge->Release Membrane Fusion

Endosomal escape mechanism driven by sulfone-modulated amine protonation.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the profound impact of the methanesulfonylpropyl piperazine motif on the pharmacodynamics of MDM2 inhibitors, comparing the first-generation Nutlin-3a with the advanced clinical candidate RG7112[3],[5],[7].

CompoundTargetCore ScaffoldKey Solubilizing MoietyBinding Affinity ( IC50​ )Clinical Status
Nutlin-3a MDM2Cis-imidazolineMethoxy group~90 nMPreclinical Tool
RG7112 MDM2Cis-imidazolineMethanesulfonylpropyl piperazine18 nMPhase I (Completed)

Data indicates that the addition of the methanesulfonylpropyl network increases binding affinity by ~5-fold due to optimized solvent-boundary interactions.

Self-Validating Experimental Methodologies

Protocol A: Synthesis of the Methanesulfonylpropyl Piperazine Precursor

This protocol details the synthesis of the critical solubilizing appendage before its attachment to a hydrophobic drug core.

  • Reagent Preparation: Dissolve 1.0 equivalent of N-Boc-piperazine in anhydrous acetonitrile ( CH3​CN ) under an inert argon atmosphere.

  • Nucleophilic Substitution: Add 1.2 equivalents of 1-bromo-3-(methylsulfonyl)propane and 2.0 equivalents of potassium carbonate ( K2​CO3​ ).

    • Causality Check: The 3-carbon propyl chain prevents the base ( K2​CO3​ ) from triggering an E2 elimination of the sulfone, forcing the reaction down the desired SN​2 pathway.

  • Microwave Irradiation: Heat the mixture to 90°C for 45 minutes using a microwave synthesizer to accelerate the substitution.

  • Deprotection: Concentrate the mixture, extract with ethyl acetate, and treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane for 2 hours to remove the Boc protecting group.

  • Validation: Confirm the product mass via LC-MS (Expected [M+H]+ = 207.1). The presence of a strong IR stretch at ~1140 cm−1 validates the intact sulfone group.

Protocol B: Fluorescence Polarization (FP) Assay for MDM2 Inhibition

To validate that a newly synthesized methanesulfonylpropyl-containing drug successfully disrupts the p53-MDM2 PPI, an FP assay is utilized as a self-validating physical readout[3],[5].

  • Complex Formation: Incubate recombinant human MDM2 protein (10 nM) with a fluorescently labeled wild-type p53 peptide (e.g., FAM-p53) (1 nM) in assay buffer (PBS, 0.05% Tween-20).

    • Causality Check: The small FAM-p53 peptide tumbles rapidly in solution (low polarization). When bound to the massive MDM2 protein, its rotation slows dramatically, resulting in a high baseline millipolarization (mP) signal.

  • Inhibitor Titration: Add the test compound (e.g., RG7112) in a 10-point serial dilution (from 10 μ M to 0.5 nM).

  • Equilibration & Reading: Incubate the microplate in the dark for 30 minutes at room temperature. Read the plate using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation (Negative Control): Run a parallel cellular assay using a mutated p53 cell line (e.g., SW480). If the compound is genuinely acting via MDM2-p53 disruption, it will induce apoptosis in wild-type cells (e.g., SJSA-1) but show >10 -fold lower toxicity in the mutant SW480 line, proving the mechanism is on-target[3],[5].

References

  • Targeting p53-MDM2 interaction to anti-cancer E3S Web of Conferences URL:[Link]

  • Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy National Center for Biotechnology Information (PMC) URL:[Link]

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Ro-5045337 (RG7112) - Compound Summary PubChem - NIH URL:[Link]

  • Amino lipids and methods for the delivery of nucleic acids (US20110256175A1)

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Integration of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride in API Synthesis

Chemical Profiling & Mechanistic Rationale In modern drug discovery, tuning the physicochemical properties of an Active Pharmaceutical Ingredient (API) is as critical as optimizing its target binding affinity. (3-Methane...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Mechanistic Rationale

In modern drug discovery, tuning the physicochemical properties of an Active Pharmaceutical Ingredient (API) is as critical as optimizing its target binding affinity. (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (CAS: 2219379-29-8)[1] has emerged as a highly versatile bifunctional building block for this purpose.

Structurally, the molecule comprises two distinct functional domains:

  • A Secondary Amine Core: The methylamine moiety serves as a reactive nucleophile, ideal for Nucleophilic Aromatic Substitution (SNAr), reductive amination, and amide coupling reactions.

  • A Methanesulfonylpropyl Tail: The terminal sulfone group acts as a potent hydrogen-bond acceptor.

Causality in Salt Selection: The compound is supplied and utilized as a hydrochloride salt rather than a free base. Free secondary amines with aliphatic tails are highly susceptible to atmospheric oxidation and can readily absorb ambient CO₂ to form carbamates, leading to degradation over time. The HCl salt locks the amine in a protonated, unreactive state, ensuring long-term bench stability and consistent stoichiometric precision during synthesis.

Pharmacological Impact in Drug Design

The incorporation of the (3-methanesulfonylpropyl)(methyl)amino moiety is a proven medicinal chemistry strategy to modulate pharmacokinetic (PK) profiles. The strong dipole of the sulfone group significantly reduces the overall lipophilicity (LogD) of the parent molecule, which directly translates to improved aqueous solubility and oral bioavailability.

This specific side chain has been successfully deployed across various therapeutic classes:

  • GPCR Modulators: Utilized in the development of Cannabinoid Type 2 (CB2) receptor modulators to optimize binding affinity while maintaining a favorable PK profile[2].

  • Transporter Inhibitors: Integrated into pyrazole-based SGLT1 inhibitors to manage glucose absorption in diabetic models[3].

  • Neurological Agents: Appended to azaindole scaffolds targeting monoamine-associated depressive and anxiolytic disorders[4].

Pharma_Impact API API with Methanesulfonylpropyl Solubility Increased Aqueous Solubility API->Solubility LogD Optimized LogD (Reduced Lipophilicity) API->LogD Target Target Binding (e.g., CB2 / SGLT1) Solubility->Target LogD->Target Efficacy Improved In Vivo Efficacy Target->Efficacy

Figure 1: Pharmacological impact of the methanesulfonylpropyl group on API efficacy.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate quality can be verified before proceeding to downstream steps.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the attachment of the amine to a heteroaryl chloride (e.g., a pyrimidine or pyridine core), a common step in synthesizing kinase inhibitors and GPCR ligands.

Reagents:

  • (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (1.0 eq)

  • Heteroaryl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous n-Butanol (0.1 M)

Step-by-Step Workflow:

  • Preparation: In a dried round-bottom flask under nitrogen, suspend the amine HCl salt in anhydrous n-butanol.

  • Freebasing (Causality): Add DIPEA dropwise at room temperature. Why DIPEA? The steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile against the highly electrophilic heteroaryl chloride. Why 2.5 eq? 1.0 eq neutralizes the HCl salt, 1.0 eq acts as the acid scavenger for the SNAr byproduct, and 0.5 eq provides a kinetic excess to drive the reaction.

  • Electrophile Addition: Add the heteroaryl chloride in one portion.

  • Thermal Activation: Attach a reflux condenser and heat to 80°C for 4 hours. Causality:n-Butanol is selected because its high boiling point allows for elevated reaction temperatures, overcoming the activation energy barrier for sterically hindered substrates, while its polar protic nature stabilizes the Meisenheimer complex transition state.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is self-validating if the starting amine mass is completely consumed and the [M+H]⁺ of the product is the dominant peak.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the crude residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

SNAr_Workflow Start Amine HCl Salt + Heteroaryl Chloride Base Add DIPEA (2.5 eq) Solvent: n-BuOH Start->Base Freebasing Reaction Heat to 80°C (Nucleophilic Attack) Base->Reaction Activation Monitor LC-MS Monitoring Reaction->Monitor 2-4 Hours Monitor->Reaction Incomplete Workup Aqueous Quench & Extraction Monitor->Workup Complete Purify Silica Gel Chromatography Workup->Purify Crude Organic

Figure 2: Step-by-step workflow for the SNAr reaction and downstream purification.

Protocol B: High-Efficiency Amide Coupling

When appending the methanesulfonylpropyl group to a carboxylic acid, the secondary nature of the amine requires highly reactive coupling agents to overcome steric hindrance.

Step-by-Step Workflow:

  • Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: Pre-activation is critical. HATU rapidly converts the acid into a highly reactive O-7-azabenzotriazol-1-yl active ester. Allowing this to form before adding the amine prevents the amine from reacting directly with the uronium salt of HATU, which would form an unreactive guanidinium byproduct.

  • Coupling: Add (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (1.1 eq) in one portion. Stir at room temperature for 2 hours. Causality: HATU is chosen over EDC/HOBt because its extreme reactivity allows the coupling of sterically hindered secondary amines at room temperature, strictly avoiding the heat that causes epimerization of α-chiral centers.

  • Quench & Extraction: Quench with water and extract with EtOAc (3x).

  • Validation Checkpoint (LiCl Wash): Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: DMF is highly water-miscible and easily contaminates the organic layer. The LiCl dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the EtOAc. Self-Validation: Spot the organic layer on a TLC plate and stain with KMnO₄; the absence of a bright yellow baseline spot confirms complete DMF removal.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the SNAr reaction (Protocol A), demonstrating the causality behind the final selected conditions.

SolventBase (Equivalents)Temperature (°C)Time (h)Conversion (%)Mechanistic Observation
EthanolTEA (2.0)801265TEA acts as a competing nucleophile; sluggish kinetics.
DMFK₂CO₃ (3.0)100878Heterogeneous base limits freebasing rate of the HCl salt.
n-Butanol DIPEA (2.5) 80 4 >95 Optimal solubility; DIPEA prevents side reactions.
NMPDIPEA (2.5)120285High heat leads to degradation and complex impurity profiles.

Table 1: Optimization of SNAr reaction conditions utilizing (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.

References

  • Title: 3-AMINO-2-ARYLPROPYL AZAINDOLES AND USES THEREOF (EP1957488B1)
  • Title: Imidazole derivatives (US8273738B2)
  • Title: Pyrazole compound and pharmaceutical use thereof (US20150183763A1)
  • Title: Product Index - AA Blocks (CAS: 2219379-29-8)

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Executive Summary & Rationale (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (CAS: 2219379-29-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride (CAS: 2219379-29-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. The incorporation of a methanesulfonyl (–SO₂CH₃) group via a flexible propyl linker provides a strong, metabolically stable hydrogen bond acceptor. This modification is frequently employed to significantly improve the aqueous solubility, optimize the LogD profile, and enhance target binding affinity (e.g., in kinase and GPCR inhibitors) of parent molecular scaffolds.

Because this reagent is a secondary aliphatic amine, the most efficient and selective method for conjugating it to aromatic systems is the Buchwald-Hartwig amination [1]. This application note details the mechanistic causality, optimized protocols, and self-validating troubleshooting strategies required to successfully couple this specific hydrochloride salt with aryl halides.

Mechanistic Causality: The "Why" Behind the Reagents

When coupling secondary aliphatic amines, the choice of the palladium/ligand system and the base is the primary determinant of experimental success. Do not rely on first-generation catalysts (e.g., Pd(PPh₃)₄); modern cross-coupling demands precision.

  • Ligand Selection (RuPhos): Secondary amines possess significant steric bulk. Computational density functional theory (DFT) studies demonstrate that for secondary amines, the rate-limiting step in the catalytic cycle is reductive elimination[2]. The dialkylbiarylphosphine ligand RuPhos is explicitly designed to accelerate this step. The massive cone angle of RuPhos (approx. 198°)[3] creates a sterically demanding environment around the palladium center. This steric pressure forces the aryl and amine groups together, drastically lowering the activation energy required to eliminate the product and regenerate the catalyst[2].

  • Precatalyst (RuPhos Pd G3): Traditional Pd(0) sources (like Pd₂(dba)₃) can be inefficient at forming the active monoligated L-Pd(0) species. The third-generation (G3) Buchwald precatalyst rapidly and quantitatively generates the active L-Pd(0) catalyst at room temperature under mildly basic conditions, preventing premature catalyst deactivation[4].

  • Base Selection (The Dual Role): Because the amine is supplied as a hydrochloride salt , the base must fulfill two distinct roles: (1) neutralize the HCl to liberate the free, nucleophilic amine in situ, and (2) deprotonate the Pd(II)-amine intermediate to facilitate reductive elimination. Therefore, a minimum of 2.2 to 2.5 equivalents of a strong, non-nucleophilic base is strictly required[4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination L-Pd(II)(Ar)(NHR2)+ X- OxAdd->AmineBind + Amine·HCl + Base (Neutralization) Deprot Deprotonation L-Pd(II)(Ar)(NR2) AmineBind->Deprot + Base - Base·HX RedElim Reductive Elimination Product + L-Pd(0) Deprot->RedElim Rate-Limiting Step (Accelerated by RuPhos) RedElim->Pd0 - Ar-NR2

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting the rate-limiting reductive elimination.

Experimental Design & Self-Validating System

To ensure a self-validating protocol, the following controls and parameters must be established before executing the workflow:

  • Stoichiometry: Aryl Halide (1.0 eq), Amine·HCl (1.2–1.5 eq), Base (2.5–3.0 eq). The excess amine compensates for potential trace moisture, while the excess base ensures complete neutralization of the HCl salt.

  • Self-Validation Controls:

    • Negative Control (No Pd): Run a parallel micro-scale reaction without the Pd catalyst to rule out uncatalyzed Nucleophilic Aromatic Substitution (SₙAr). This is critical if the aryl halide is electron-deficient (e.g., ortho/para-fluoronitrobenzene).

    • Degassing Control: Oxygen rapidly oxidizes the electron-rich RuPhos ligand. If the reaction turns jet-black immediately upon heating and halts at <10% conversion, oxygen ingress is the primary culprit. A properly active RuPhos Pd G3 system typically maintains a deep red/orange hue during the catalytic cycle.

Data Presentation: Optimization Matrix

Use the following matrix to select the optimal base and solvent system based on your specific aryl halide substrate:

BaseSolventTemperatureExpected Outcome / Mechanistic Rationale
NaOtBu (2.5 eq)1,4-Dioxane80 °COptimal for standard substrates. Rapid deprotonation; high yield. Avoid if substrate contains base-sensitive esters or enolizable ketones[4].
Cs₂CO₃ (3.0 eq)1,4-Dioxane100 °COptimal for base-sensitive substrates. Milder base; requires higher temperature. The "cesium effect" enhances the solubility of the carbonate ion.
LiHMDS (3.0 eq)THF65 °CAlternative for specialized cases. Excellent for substrates with mildly acidic protons that might otherwise interfere with the catalytic cycle[1].
K₃PO₄ (3.0 eq)t-Amyl Alcohol100 °CGreen chemistry alternative. Excellent for large-scale manufacturing and late-stage functionalization.

Step-by-Step Protocol: Pd-Catalyzed Cross-Coupling

Workflow Step1 1. Reagent Prep Weigh Solids Step2 2. Degassing Evacuate/N2 (x3) Step1->Step2 Step3 3. Solvent Add Dioxane Step2->Step3 Step4 4. Heating 80-100 °C Step3->Step4 Step5 5. Workup Filter & Purify Step4->Step5

Caption: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling reaction.

Step 1: Preparation of the Reaction Vessel To an oven-dried 10 mL Schlenk tube or heavy-walled microwave vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (1.2 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), RuPhos (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.5 mmol). Causality Check: The 1:1 ratio of Pd to ligand in the G3 precatalyst is supplemented with an extra 2 mol% of free RuPhos ligand. This prevents the formation of inactive Pd black and stabilizes the active Pd(0) species during the catalytic cycle[4].

Step 2: Atmospheric Exchange (Degassing) Seal the vessel with a PTFE-lined septum. Connect to a Schlenk line. Evacuate the vessel under high vacuum (<0.1 mbar) for 3 minutes, then backfill with high-purity Nitrogen or Argon. Repeat this cycle three times.

Step 3: Solvent Addition Via a gas-tight syringe, add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane (yielding a 0.2 M concentration). Causality Check: 1,4-Dioxane is chosen because its boiling point (101 °C) allows for sufficient thermal energy to drive the rate-limiting reductive elimination, while maintaining good solubility for both the organic substrates and the inorganic base.

Step 4: Reaction Execution Transfer the vial to a pre-heated oil bath or heating block set to 80–100 °C. Stir vigorously (800–1000 rpm) for 2 to 12 hours. Monitor reaction progress via LC-MS or TLC. Causality Check: Vigorous stirring is absolutely critical. The reaction is a heterogeneous biphasic mixture (solid inorganic base in an organic solvent). Poor mass transfer will limit the deprotonation step and stall the reaction.

Step 5: Workup and Isolation Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium species. Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the high polarity of the methanesulfonyl group).

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". Source: LibreTexts.
  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference". Source: Sigma-Aldrich.
  • ACS Omega. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure". Source: ACS Publications.
  • IUCr Journals. "Crystal structure of the RuPhos ligand". Source: IUCr.

Sources

Method

Optimal Reaction Conditions for N-Alkylation with (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride: A Comprehensive Protocol

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals. Mechanistic Context & Structural Analysis (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (CAS: 2219379-29-8) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals.

Mechanistic Context & Structural Analysis

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride (CAS: 2219379-29-8) is a highly versatile secondary amine building block frequently utilized in the synthesis of complex pharmacophores, including Human Neutrophil Elastase (HNE) inhibitors[1].

From a mechanistic perspective, the molecule presents two critical structural features that dictate its reactivity:

  • Steric Accessibility: The secondary amine is functionalized with a compact methyl group, rendering it sterically unhindered and highly nucleophilic.

  • Electronic & Polarity Profile: The methanesulfonyl ( −SO2​CH3​ ) group is strongly electron-withdrawing. However, because it is insulated by a three-carbon propyl linker, its inductive effect on the amine's nucleophilicity is negligible. Instead, its primary impact is physical: it imparts extreme polarity to the molecule, which heavily influences solvent selection and downstream aqueous workup.

Because the compound is supplied as a stable hydrochloride salt, any N-alkylation protocol must incorporate an in situ freebasing step to liberate the active nucleophile.

Optimization of Reaction Conditions (The "Why")

To prevent yield-limiting side reactions—such as the formation of quaternary ammonium salts—the reaction environment must be strictly controlled.

  • Base Selection: Using a weak inorganic base like Potassium Carbonate ( K2​CO3​ ) or a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA/Hünig's base) is critical[2]. These bases effectively neutralize the hydrochloride salt to liberate the free amine and scavenge the hydrohalic acid generated during alkylation. Crucially, they are not nucleophilic enough to compete with the secondary amine, thereby minimizing over-alkylation[3].

  • Solvent Effects: Acetonitrile (MeCN) is the optimal polar aprotic solvent. It stabilizes the charge-separated SN​2 transition state without heavily solvating the nucleophile (which would occur in protic solvents, dampening reactivity). While DMF is an alternative, its high boiling point and water miscibility complicate the isolation of the highly polar methanesulfonyl-containing product.

  • Catalytic Additives (Finkelstein Activation): When utilizing alkyl chlorides as electrophiles, the reaction kinetics are inherently sluggish due to the poor leaving-group ability of the chloride ion. The addition of sub-stoichiometric Sodium Iodide (NaI) initiates an in situ Finkelstein reaction[4]. The iodide ion displaces the chloride to form a transient, highly reactive alkyl iodide intermediate, which is rapidly attacked by the secondary amine. This catalytic cycle dramatically reduces reaction times from >24 hours to under 6 hours.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating the necessity of the optimized conditions.

EntryBase (Equiv)SolventAdditiveTemp (°C)Time (h)Yield (%)Causality & Observations
1 K2​CO3​ (1.0)MeCNNone2524<10Incomplete freebasing; sluggish SN​2 kinetics at RT.
2 K2​CO3​ (3.0)MeCNNone801265Heat improves kinetics, but the chloride leaving group limits the rate.
3 K2​CO3​ (3.0) MeCN NaI (0.2 eq) 80 6 92 Optimal. Finkelstein activation accelerates substitution.
4DIPEA (3.0)DMFNaI (0.2 eq)80688Homogeneous reaction; slightly lower yield due to DMF-related workup losses.
5 Cs2​CO3​ (3.0)MeCNNaI (0.2 eq)80494Faster reaction due to higher solubility of the Cs-salt, but less cost-effective.

Experimental Workflow & Methodology

This protocol is designed as a self-validating system. In-process controls (IPCs) and visual cues are embedded to ensure the integrity of each step.

Materials Required:

  • (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (1.0 equiv)

  • Alkyl chloride/bromide electrophile (1.1 equiv)

  • Anhydrous K2​CO3​ (3.0 equiv, finely powdered)

  • Sodium Iodide (NaI) (0.2 equiv)

  • Anhydrous Acetonitrile (MeCN) (10 mL/mmol)

Step-by-Step Execution:

  • Freebasing & Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine hydrochloride salt (1.0 equiv) and anhydrous MeCN. Add finely powdered K2​CO3​ (3.0 equiv). Stir the suspension vigorously at room temperature for 30 minutes.

    • Self-Validation: The suspension will become noticeably cloudier as inorganic KCl precipitates, visually confirming the liberation of the free base.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) followed immediately by NaI (0.2 equiv).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere.

    • Self-Validation (IPC): After 4 hours, analyze an aliquot via LC-MS. The reaction is complete when the Total Ion Chromatogram (TIC) shows the total depletion of the starting material mass ( m/z 152.1 [M+H]+ ) and the emergence of the target tertiary amine mass.

  • Aqueous Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts ( K2​CO3​ , KCl , NaCl ). Concentrate the filtrate under reduced pressure.

    • Causality Check: Because the methanesulfonyl group makes the product highly polar, do not use hexanes for extraction. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaCl (brine). The high ionic strength of brine prevents the polar tertiary amine from partitioning into the aqueous phase and breaks up emulsions.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: DCM / MeOH gradient containing 1% NH4​OH to prevent peak tailing of the amine).

Workflow A 1. Amine HCl Salt (3-Methanesulfonylpropyl)(methyl)amine B 2. Freebasing (K2CO3 or DIPEA in MeCN) A->B Deprotonation C 3. Electrophile & Catalyst (R-X + NaI for Finkelstein) B->C Nucleophile Ready D 4. S_N2 Alkylation (80°C, 4-6 hours) C->D Heat & Stir E 5. Aqueous Workup (EtOAc / Brine Extraction) D->E Quench & Extract F 6. Purification (Silica Gel Chromatography) E->F Organic Phase G 7. Purified Tertiary Amine F->G Final Yield

Workflow for the N-alkylation of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.

Biological Application & Pathway

The tertiary amines synthesized via this protocol are not mere academic curiosities; they are critical precursors in the development of targeted therapeutics, most notably Human Neutrophil Elastase (HNE) inhibitors[1].

HNE is a destructive serine protease released by neutrophils during acute and chronic inflammation. Unregulated HNE activity drives the degradation of structural extracellular matrix proteins (like elastin and collagen), which is the primary pathological mechanism in diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis. The N-alkylated derivatives of this amine are designed to dock into the active site of HNE, neutralizing its proteolytic activity.

Pathway A Inflammatory Stimulus B Neutrophil Activation A->B C Human Neutrophil Elastase (HNE) Release B->C D Tissue Degradation (Elastin/Collagen) C->D Pathological Progression E Synthesized HNE Inhibitor F Enzyme Active Site Blockade E->F Target Binding F->C Inhibits G Tissue Preservation & Recovery F->G Therapeutic Outcome

Human Neutrophil Elastase (HNE) inhibition pathway targeted by synthesized derivatives.

References

  • Title: Pyrimidinone compounds as human neutrophil elastase inhibitors (US9828382B2)
  • Title: Best Conditions For N-Alkylation? Source: Sciencemadness Discussion Board URL: [Link]

Sources

Application

Topic: Catalytic Systems for (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride Mediated Reactions: A Framework for Application

An Application and Protocol Guide for Researchers Abstract: This document provides a detailed technical guide on the potential applications of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride and structurally related...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Abstract: This document provides a detailed technical guide on the potential applications of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride and structurally related compounds in catalytic organic synthesis. While direct literature on this specific reagent is sparse, its bifunctional nature—possessing both a secondary amine and a sulfonyl group—positions it as a potentially valuable tool in modern catalysis. This guide synthesizes established principles from related catalytic systems to provide a predictive framework for its use. We will explore the distinct and synergistic roles of the amine and sulfonyl moieties, drawing from authoritative examples in transient directed catalysis, sulfonylation reactions, and photoredox transformations. Detailed protocols for analogous, well-documented reactions are provided to serve as a robust starting point for experimental design.

Part 1: Scientific Rationale and Mechanistic Insights

The intrinsic value of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in catalysis lies in its molecular architecture. It combines two of the most versatile functional groups in organic chemistry: an amine, which can function as a base, nucleophile, or directing group, and a sulfonyl group, a robust and electrochemically active moiety prevalent in pharmaceuticals. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, while allowing for the in situ generation of the more reactive free amine with the addition of a mild base.[1][2]

The Amine Moiety: More Than a Simple Base

The secondary amine is arguably the most reactive handle on the molecule. Upon deprotonation of the hydrochloride salt, the resulting free amine, (3-Methanesulfonylpropyl)(methyl)amine, can engage in several catalytic roles.

  • Nucleophilic and Brønsted-Lowry Catalysis: Like any secondary amine, it can serve as a classic nucleophilic catalyst or a simple base to activate substrates or neutralize acidic byproducts. Its use in organic chemistry is pervasive.[2]

  • Transient Directing Group (TDG) Catalysis: A more sophisticated application involves its role as a Transient Directing Group (TDG). In this paradigm, the amine reversibly condenses with a substrate, such as an aldehyde, to form a transient imine.[3] This imine then acts as a directing group, positioning a metal catalyst for a site-selective C-H functionalization reaction on the substrate. This strategy obviates the need for traditional multi-step processes of installing and removing a directing group, thereby enhancing synthetic efficiency. A prime example is the copper-mediated C-H sulfonylation of benzaldehydes, where a catalytic amount of an amino acid facilitates the reaction via a transient imine.[3]

TDG_Catalysis

The Sulfonyl Moiety: A Stable Anchor and Reactive Precursor

The methanesulfonyl group (mesyl group) is known for its high stability, making it a common feature in drug candidates. However, under specific catalytic conditions, sulfonyl-containing molecules can be activated to participate directly in reactions.

  • Photoredox-Mediated Sulfonylation: Visible-light photoredox catalysis can activate sulfonyl precursors to generate sulfonyl radicals. For instance, systems using an Iridium photocatalyst in conjunction with a copper co-catalyst have been developed for the hydrosulfonylation of alkenes.[4] In these reactions, a sulfonyl-containing starting material, such as a sulfonyl imine, can be transformed into a sulfonyl radical, which then adds across a double bond. This provides a mild and efficient route to construct complex sulfone-containing molecules.[4]

Photoredox_Sulfonylation

Part 2: Application Notes & Experimental Protocols

Given the bifunctional nature of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, its most promising immediate application is as a catalytic transient directing group for reactions on an aldehyde or ketone substrate. The sulfonyl group would remain as a spectator, imparting specific solubility and electronic properties.

The following protocol is adapted from a validated, peer-reviewed procedure for the copper-mediated C-H sulfonylation of benzaldehydes using an amine catalyst.[3] This serves as an excellent template for exploring the catalytic activity of (3-Methanesulfonylpropyl)(methyl)amine or similar reagents.

Protocol: Amine-Catalyzed Copper-Mediated C-H Sulfonylation of an Aromatic Aldehyde

This protocol describes the ortho-sulfonylation of a benzaldehyde derivative using sodium benzenesulfinate, catalyzed by an amine functioning as a transient directing group.

2.1 Materials and Reagents

Reagent/MaterialPuritySupplierNotes
Benzaldehyde Derivative≥98%Sigma-AldrichSubstrate
Sodium Benzenesulfinate≥98%Sigma-AldrichSulfonylating Agent
(3-Methanesulfonylpropyl)(methyl)amine HClCustom/Synth.N/ACatalyst Precursor
or β-alanine (for validation)≥99%Sigma-AldrichValidated Catalyst[3]
Copper(II) Fluoride (CuF₂)≥98%Sigma-AldrichCopper Source & Oxidant
Potassium Carbonate (K₂CO₃)≥99%Fisher ScientificBase (to free the amine)
1,2-Dichloroethane (DCE)AnhydrousAcros OrganicsSolvent
Reaction Vial8 mLVWRWith screw cap and PTFE septum
Standard GlasswareN/AN/AFor workup and purification

2.2 Experimental Workflow

Experimental_Workflow

2.3 Step-by-Step Procedure

Causality and Rationale: Each step is designed to create an optimal environment for the catalytic cycle. The inert atmosphere prevents oxidation of sensitive intermediates, the base is crucial for generating the active free-amine catalyst, and the temperature provides the necessary energy for C-H activation.

  • Vial Preparation: To a dry 8 mL screw-cap vial equipped with a magnetic stir bar, add the aromatic aldehyde (0.20 mmol, 1.0 equiv), sodium benzenesulfinate (0.30 mmol, 1.5 equiv), copper(II) fluoride (0.40 mmol, 2.0 equiv), (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (0.04 mmol, 0.2 equiv), and potassium carbonate (0.04 mmol, 0.2 equiv).

    • Expert Insight: K₂CO₃ is added in stoichiometric amounts to the amine hydrochloride to ensure the complete generation of the free amine, which is the active catalytic species. Using a slight excess of the sulfinate salt can help drive the reaction to completion.

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.

  • Reaction: Securely cap the vial and place it in a pre-heated sand bath or heating block at 100 °C. Stir the reaction mixture vigorously for 16-24 hours.

    • Expert Insight: The reaction should be monitored for completion. A small aliquot can be taken, quenched, and analyzed by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting aldehyde.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL).

  • Filtration: Pass the diluted mixture through a small plug of Celite to remove insoluble copper salts. Wash the Celite plug with additional ethyl acetate (2 x 5 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (10 mL), water (10 mL), and brine (10 mL).

    • Expert Insight: The NH₄Cl wash helps to remove any remaining amine catalyst and chelate residual copper salts, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure sulfonylated product.

Part 3: Concluding Remarks

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride represents a class of bifunctional molecules with significant, albeit largely unexplored, potential in catalysis. By understanding the established roles of its constituent amine and sulfonyl moieties, researchers can logically design experiments to harness its capabilities. The most direct path involves leveraging the amine as a transient directing group, a powerful strategy for efficient C-H functionalization. Further exploration into photoredox or electrochemical methods may unlock novel reactivity patterns involving the sulfonyl group. The protocols and frameworks provided herein offer a scientifically grounded starting point for scientists and drug development professionals to integrate this and similar reagents into their synthetic programs.

References

  • Hydrosulfonylation of Alkenes with Sulfonyl Imines via Ir/Cu Dual Photoredox Catalysis.
  • Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. PMC.
  • Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Publishing.
  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfon
  • What Chemical Reactions Can Methylamine Hydrochloride Undergo?. Knowledge.
  • Methylamine. Wikipedia.
  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal.

Sources

Method

Incorporating (3-Methanesulfonylpropyl)(methyl)amine hydrochloride into polymer synthesis

Application Note: Advanced Polymer Synthesis Using (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride Executive Overview The development of next-generation biomaterials and drug delivery systems relies heavily on the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymer Synthesis Using (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Executive Overview

The development of next-generation biomaterials and drug delivery systems relies heavily on the precise engineering of polymer interfaces. (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (CAS: 2219379-29-8)[1] is a highly versatile, bifunctional building block designed for advanced polymer synthesis. By combining a reactive secondary amine with a highly polar, bio-inert sulfone group, this molecule enables the creation of "stealth" polymers that resist protein fouling and complement activation. This application note details the mechanistic rationale, physicochemical properties, and validated protocols for incorporating this molecule into polymer scaffolds via de novo monomer synthesis and post-polymerization modification (PPM).

Mechanistic Rationale & Structural Advantages

The architectural design of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride offers two distinct mechanistic advantages for macromolecular engineering:

  • The "Active Stealth" Sulfone Motif: Historically, poly(ethylene glycol) (PEG) has been the gold standard for stealth polymers. However, recent literature demonstrates that sulfone- and sulfoxide-containing polymers can outperform PEG by exhibiting lower complement activation and providing active reactive oxygen species (ROS) scavenging properties[2][3]. The sulfone group (-SO₂-) acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donors, promoting dense water hydration (similar to DMSO) while preventing non-specific protein adsorption.

  • Secondary Amine Reactivity: Primary amines incorporated into polymer backbones often lead to extensive hydrogen-bonding networks, resulting in poor solubility or physical cross-linking. By utilizing a secondary amine (methylamine derivative), the resulting linkages are tertiary amides. This eliminates the amide hydrogen-bond donor, drastically improving the polymer's solubility in organic solvents and physiological buffers, and ensuring predictable hydrodynamic volumes during drug delivery[4].

Physicochemical Parameters

Understanding the physical properties of the reagent is critical for stoichiometric precision and reaction optimization.

Table 1: Physicochemical & Structural Parameters

ParameterValue / DescriptionCausality / Impact on Synthesis
CAS Number 2219379-29-8Unique identifier for procurement and regulatory tracking.
Molecular Weight 187.69 g/mol (as HCl salt)Dictates stoichiometric calculations for PPM and monomer synthesis.
Reactive Site Secondary Amine (-NH-CH₃)Forms tertiary amides; eliminates H-bond donors, enhancing polymer solubility.
Functional Group Sulfone (-SO₂-)Highly polar, bio-inert; imparts "stealth" properties and hydration to the backbone.
Physical Form Hydrochloride SaltEnsures shelf stability against oxidation; requires in situ neutralization (e.g., DIPEA).

Workflow I: De Novo Monomer Synthesis & Controlled Polymerization

The first approach involves converting the amine into a polymerizable methacrylamide monomer, followed by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is highly effective for sulfur-containing monomers, allowing for precise control over molecular weight and low dispersity[5].

MonomerSynthesis A Amine HCl Salt + Base (TEA) C Sulfone-Methacrylamide Monomer A->C Nucleophilic Acyl Substitution B Methacryloyl Chloride B->C D RAFT Polymerization (AIBN, CTA, 70°C) C->D Purification & Initiation E Poly(sulfone-methacrylamide) 'Stealth' Polymer D->E Controlled Propagation

Synthesis and RAFT polymerization workflow for a sulfone-functionalized methacrylamide monomer.

Protocol 1.1: Synthesis of N-(3-methanesulfonylpropyl)-N-methylmethacrylamide

Causality Note: The reaction is performed at 0 °C to prevent the highly nucleophilic amine from undergoing a Michael addition with the newly formed methacrylamide double bond.

  • Preparation: Suspend 10.0 mmol of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under N₂.

  • Neutralization: Add 25.0 mmol (2.5 eq) of anhydrous Triethylamine (TEA). Why 2.5 eq? One equivalent liberates the free amine from the HCl salt, while the remainder acts as an acid scavenger for the HCl generated during the acylation step.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add 11.0 mmol (1.1 eq) of methacryloyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation Check: Analyze a crude aliquot via TLC (DCM:MeOH 9:1, KMnO₄ stain). The complete disappearance of the baseline amine spot indicates full conversion.

  • Workup: Wash the organic layer sequentially with saturated NaHCO₃ (2 × 50 mL), 1M HCl (1 × 50 mL), and brine (1 × 50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Workflow II: Post-Polymerization Modification (PPM) of Active Esters

For complex architectures or combinatorial libraries, direct polymerization of bulky monomers can be sterically hindered. Post-polymerization modification (PPM) of an active ester backbone, such as poly(pentafluorophenyl methacrylate) (PPFMA), allows for quantitative functionalization without radical incompatibilities[4][6].

PPM_Workflow P1 Poly(pentafluorophenyl methacrylate) (PPFMA) Backbone R1 Nucleophilic Acyl Substitution (50°C, 24h) P1->R1 A1 (3-Methanesulfonylpropyl)(methyl)amine + DIPEA in DMF A1->R1 P2 Sulfone-Functionalized Polymer Scaffold R1->P2 Amidation B1 Pentafluorophenol Byproduct (Removed) R1->B1 Leaving Group

Post-polymerization modification of PPFMA using the sulfone-containing secondary amine.

Protocol 2.1: Synthesis of Sulfone-Functionalized Polymer via PPM

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized instead of TEA because its steric bulk prevents it from acting as a competing nucleophile against the pentafluorophenyl (PFP) esters.

  • Polymer Dissolution: Dissolve 1.0 g of PPFMA (synthesized via RAFT) in 10 mL of anhydrous N,N-Dimethylformamide (DMF) in a 20 mL scintillation vial.

  • Amine Activation: In a separate vial, dissolve 1.5 equivalents (relative to PFP repeating units) of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in 5 mL of DMF. Add 2.0 equivalents of DIPEA and vortex for 5 minutes to ensure complete deprotonation.

  • Amidation: Transfer the activated amine solution to the polymer solution. Seal the vial and stir at 50 °C for 24 hours. Why 50 °C? Elevated temperatures provide the kinetic energy required to overcome the steric hindrance of the coiled polymer backbone, ensuring 100% conversion[6].

  • Self-Validation Check: Withdraw 50 µL of the reaction mixture, dilute in CDCl₃, and perform a fast ¹⁹F NMR scan. The complete absence of signals between -150 ppm and -165 ppm confirms the quantitative displacement of the PFP groups.

  • Purification: Precipitate the polymer by dropping the mixture into 200 mL of cold diethyl ether. Recover the polymer via centrifugation, dissolve in deionized water, and dialyze (MWCO 3.5 kDa) against water for 48 hours to remove trace pentafluorophenol. Lyophilize to obtain the final product.

Analytical Validation Framework

To guarantee the structural integrity and trustworthiness of the synthesized materials, the following analytical metrics must be met.

Table 2: Analytical Validation Metrics (Expected)

TechniqueTarget MarkerExpected ObservationValidation Purpose
¹H NMR (CDCl₃) -SO₂-CH₃ protonsSharp singlet at ~2.9 ppmConfirms the structural retention of the methanesulfonyl group post-reaction.
¹H NMR (CDCl₃) N-CH₃ protonsSinglet at ~3.0 - 3.1 ppmConfirms successful tertiary amidation (downfield shift from free amine).
¹⁹F NMR (CDCl₃) PentafluorophenylDisappearance of signals (-150 to -165 ppm)Quantifies the conversion efficiency of the PPM reaction.
FTIR Amide I & II bandsStrong peaks at ~1630 cm⁻¹ and ~1530 cm⁻¹Validates the formation of stable polymer backbone linkages.
GPC (THF/DMF) Molecular Weight ( Mn​ )Monomodal peak, low dispersity ( Đ<1.2 )Ensures no unwanted cross-linking or chain scission occurred during modification.

References

  • 2219379-29-8 CAS Number: (3-Methanesulfonylpropyl)(methyl)amine hydrochloride ChemSrc URL:[Link]

  • A Reactive Oxygen Species-Scavenging 'Stealth' Polymer, Poly(thioglycidyl glycerol), Outperforms Poly(ethylene glycol) in Protein Conjugates and Nanocarriers and Enhances Protein Stability to Environmental and Biological Stressors PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Main Chain Polysulfoxides as Active 'Stealth' Polymers with Additional Antioxidant and Anti-Inflammatory Behaviour PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications Oxford Academic URL:[Link]

  • Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes Polymer Chemistry (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Conversion of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride to its Free Base Form

Executive Summary (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a versatile secondary amine building block utilized in pharmaceutical development and advanced organic synthesis[1]. In its commercially available...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a versatile secondary amine building block utilized in pharmaceutical development and advanced organic synthesis[1]. In its commercially available hydrochloride salt form, the molecule is highly stable and water-soluble. However, downstream applications—such as amide coupling, alkylation, or pharmacokinetic profiling—often require the molecule in its nucleophilic, uncharged free base form.

This application note details a self-validating, high-yield protocol for the free-basing and extraction of this specific compound. Due to the presence of a highly polar methanesulfonyl group ( −SO2​CH3​ ), standard extraction techniques often result in poor yields. By integrating pH optimization and a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) methodology, this protocol overcomes the inherent thermodynamic hydrophilicity of the target molecule.

Physicochemical Properties & Quantitative Parameters

To design a highly efficient extraction system, the physicochemical properties of the amine must dictate the experimental parameters. The table below summarizes the critical quantitative data driving this protocol.

ParameterValueMechanistic Rationale
CAS Number 2219379-29-8Unique identifier for the hydrochloride salt[1].
Amine Classification Secondary Alkyl AmineDetermines basicity, nucleophilicity, and steric hindrance.
Estimated pKa ~10.5 – 11.0Secondary alkyl amines typically exhibit a pKa in this range, requiring strong basic conditions for deprotonation[2].
Target Aqueous pH 12.5 – 13.0Ensures >99% of the amine is converted to the uncharged free base[3].
Extraction Solvent Dichloromethane (DCM)High solubilizing power for polar, sulfone-containing organic molecules; low boiling point (39.6 °C) for easy removal.
Salting-Out Agent NaCl (Saturation)Maximizes the ionic strength of the aqueous phase, decreasing the aqueous solubility of the polar free base[4].

Mechanistic Causality: The "Why" Behind the Workflow

As a self-validating system, every step in this protocol is designed with a specific thermodynamic or kinetic purpose.

pH Optimization via the Henderson-Hasselbalch Equation: The basicity of the secondary amine nitrogen is relatively high (pKa ~10.5–11.0)[2]. According to the , the pH of the surrounding aqueous medium must be at least two units above the pKa to ensure that >99% of the compound exists in its non-ionized state[3]. Using a strong base like 2M NaOH to push the pH above 12.5 guarantees complete neutralization of the hydrochloride salt.

Solvent Selection (Dichloromethane): The target molecule contains a methanesulfonyl group, which acts as a strong hydrogen-bond acceptor and imparts significant polarity to the molecule. Standard non-polar extraction solvents like hexane or diethyl ether will yield poor partition coefficients ( Kow​ ). Dichloromethane (DCM) is selected because its dipole moment effectively solvates polar organic molecules while remaining strictly immiscible with water.

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): Because the free base is highly polar, it retains partial water solubility even when completely uncharged. To prevent product loss in the aqueous layer, the protocol employs a technique[4]. By saturating the aqueous layer with sodium chloride (NaCl), the water molecules become highly structured around the dissolved Na+ and Cl− ions. This drastically reduces the availability of water molecules to solvate the polar amine, thermodynamically driving the free base into the DCM layer.

Experimental Protocol

Materials Required
  • (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (Target Compound)

  • 2M Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM), ACS Reagent Grade

  • Sodium Chloride (NaCl), solid, anhydrous

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • Deionized water

Step-by-Step Methodology

Step 1: Dissolution Suspend 1.0 g of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in 10 mL of deionized water in a 50 mL Erlenmeyer flask. Stir magnetically until the salt is completely dissolved, yielding a clear solution.

Step 2: Alkalinization (pH > 12.5) Place the flask in an ice-water bath. The neutralization of the HCl salt is exothermic; cooling prevents localized boiling and potential degradation. Slowly add 2M NaOH dropwise while stirring continuously. Monitor the pH using universal indicator paper or a calibrated pH meter until the solution reaches a stable pH of 12.5 – 13.0.

Step 3: Salting Out Add solid NaCl to the basic aqueous solution incrementally until no more dissolves (approximately 3.5 g per 10 mL of water). Ensure the aqueous layer is fully saturated (a few undissolved salt crystals remaining at the bottom is a good visual indicator).

Step 4: Liquid-Liquid Extraction Transfer the saturated, basic aqueous mixture to a 125 mL separatory funnel. Add 15 mL of DCM. Stopper the funnel and invert gently. Crucial: Vent the funnel immediately and frequently. The heat from your hands and residual heat of reaction will cause the low-boiling DCM to vaporize, building internal pressure. Allow the phases to separate completely. The lower organic layer (DCM) contains the free base. Drain and collect the lower layer in a clean flask.

Step 5: Back-Extraction & Validation Repeat the extraction of the remaining aqueous layer with two additional 15 mL portions of DCM. Combine all DCM extracts. Self-Validation Check: Re-test the pH of the remaining aqueous layer. If the pH has dropped below 12.0, add more NaOH, re-saturate with NaCl, and perform one additional DCM extraction.

Step 6: Drying Add 2-3 grams of anhydrous Na2​SO4​ to the combined DCM extracts. Swirl the flask and let it sit for 10-15 minutes. The drying agent will absorb residual water, transitioning the solution from slightly cloudy to perfectly clear. The drying agent should be free-flowing, not clumped.

Step 7: Isolation Filter the suspension through a fluted filter paper to remove the hydrated drying agent. Transfer the filtrate to a pre-weighed round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator (water bath set to 30-35 °C) to yield the pure (3-Methanesulfonylpropyl)(methyl)amine free base.

Workflow Visualization

G A 1. Salt Dissolution (Aqueous Phase) B 2. Alkalinization (Add 2M NaOH, pH > 12.5) A->B C 3. Salting Out (Saturate with NaCl) B->C D 4. Liquid-Liquid Extraction (Extract with DCM x3) C->D E 5. Drying Organic Phase (Anhydrous Na2SO4) D->E F 6. Concentration (Rotary Evaporation) E->F G Isolated Free Base (Target Compound) F->G

Workflow for the free-base conversion of (3-Methanesulfonylpropyl)(methyl)amine.

References

  • Title: 2219379-29-8 CAS号:2219379-29-8 (3-Methanesulfonylpropyl)(methyl)amine hydrochloride Source: ChemSrc URL: [Link]

  • Title: Simple Method for the Estimation of pKa of Amines Source: Croatica Chemica Acta 87 (4) (2014) 343–347 URL: [Link]

  • Title: Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]

  • Title: Enhancing Extractions by Salting Out Source: LCGC International URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing with (3-Methanesulfonylpropyl)(methyl)amine hydrochloride

Welcome to the technical support center for researchers utilizing (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during its use in chemical synthesis. My aim is to equip you with the foundational knowledge and practical insights necessary to enhance your reaction yields and achieve high product purity. Given that (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a specialized reagent, this guide synthesizes established principles of amine chemistry with field-proven strategies for analogous structures.

Section 1: Understanding the Reagent - A Chemist's Perspective

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a secondary amine salt. The key to successfully using this reagent lies in understanding its structural features and how they influence its reactivity.

  • The Amine Functionality: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it a competent nucleophile once deprotonated.[1][2]

  • The Hydrochloride Salt: The amine is supplied as a hydrochloride salt to improve its stability and handling. In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. Therefore, the addition of a base is a prerequisite for most reactions.[1]

  • The Methanesulfonyl Group: The sulfonyl group (-SO₂-) is strongly electron-withdrawing. While its influence on the nitrogen's basicity is attenuated by the propyl chain, it can affect the overall polarity of the molecule and its derivatives, which has implications for solubility and purification.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges encountered when using (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in nucleophilic substitution and acylation reactions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in reactions involving this amine are typically traced back to one of three areas: incomplete deprotonation, suboptimal reaction conditions, or side reactions.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The free secondary amine is the active nucleophile. If the added base is too weak or used in insufficient quantity, a significant portion of the amine will remain in its protonated, unreactive hydrochloride form.Use at least one equivalent of a non-nucleophilic base. For sterically unhindered electrophiles, a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For more demanding reactions, a stronger base like potassium carbonate may be necessary.
Inappropriate Solvent The choice of solvent can dramatically impact reaction rates, particularly for S(_N)2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate the amine nucleophile, reducing its reactivity.Employ a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). These solvents will solubilize the reactants without deactivating the nucleophile.
Low Reaction Temperature Nucleophilic substitution and acylation reactions often have a significant activation energy barrier. Room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious of potential decomposition at higher temperatures.

Workflow for Diagnosing Low Yield:

Sources

Optimization

Troubleshooting poor solubility of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in non-polar solvents

Technical Support Center: (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride Solubility Welcome to the technical support center for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. This guide provides in-depth tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride Solubility

Welcome to the technical support center for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. This guide provides in-depth troubleshooting for common solubility issues encountered by researchers and drug development professionals. Here, we address the challenges of dissolving this polar salt in non-polar solvents and offer scientifically-grounded solutions to advance your research.

Frequently Asked Questions (FAQs)

Q1: Why is (3-Methanesulfonylpropyl)(methyl)amine hydrochloride poorly soluble in non-polar solvents like dichloromethane (DCM), toluene, or hexane?

A1: The poor solubility of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in non-polar solvents stems from its ionic nature. As a hydrochloride salt, the molecule exists in a charged state, with a protonated amine group (R-NH(CH₃)₂⁺) and a chloride counter-ion (Cl⁻). This high polarity makes it readily soluble in polar solvents such as water and ethanol, but incompatible with non-polar organic solvents, which lack the ability to stabilize these charged species. The fundamental principle of "like dissolves like" governs this behavior; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1]

Q2: I'm observing a white solid that won't dissolve in my non-polar reaction mixture. How can I be sure it's the amine hydrochloride?

A2: While visual inspection is a good first step, insolubility alone is not definitive. To confirm the identity of the undissolved solid, you can perform a simple filtration and measure its melting point. The melting point of methylamine hydrochloride is approximately 226-233°C.[2] For a more conclusive identification, spectroscopic analysis of the isolated solid (e.g., by FT-IR) would show characteristic peaks for an amine salt, such as a broad N-H⁺ stretching band.[3]

Q3: Can I improve the solubility by heating the mixture?

A3: While heating can sometimes increase the solubility of a compound, it is generally not an effective strategy for dissolving a highly polar salt in a non-polar solvent. The fundamental mismatch in polarity is the primary barrier, and excessive heating may lead to degradation of your compound or other reaction components. A more robust and chemically sound approach is required.

Troubleshooting Guide: Strategies for Dissolution

If you are facing challenges with dissolving (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in a non-polar solvent for your reaction, consider the following proven strategies.

Strategy 1: Conversion to the Free Base (Recommended)

The most reliable method to achieve solubility in non-polar solvents is to convert the hydrochloride salt to its corresponding free amine.[4][5] The free amine is a neutral, less polar molecule that is significantly more soluble in a wide range of organic solvents.[5]

The Chemistry Behind the Conversion: This is a simple acid-base neutralization reaction. By treating the amine hydrochloride with a mild base, the proton is removed from the ammonium cation, yielding the neutral free amine and a salt byproduct.

R-NH(CH₃)₂⁺Cl⁻ + Base → R-N(CH₃)₂ + Base-H⁺Cl⁻

This protocol outlines the steps for converting the hydrochloride salt to the free amine and extracting it into an organic solvent.

  • Dissolution: Dissolve the (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in a minimal amount of a polar solvent in which it is soluble, such as water or methanol.

  • Basification: Cool the solution in an ice bath to manage any potential exotherm. Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise while stirring.[6] Continue adding the base until the pH of the aqueous solution is basic (pH 8-9), which can be checked with pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate non-polar organic solvent (e.g., dichloromethane, ethyl acetate). The volume of the organic solvent should be sufficient to dissolve the expected amount of the free amine.

  • Mixing and Separation: Gently shake the separatory funnel to allow the free amine to partition into the organic layer. Allow the layers to separate fully. The aqueous layer will contain the inorganic salt byproduct.

  • Collection of Organic Layer: Drain the lower organic layer (if using a solvent denser than water, like dichloromethane) or the upper organic layer (for solvents less dense than water, like ethyl acetate).

  • Washing: To remove any residual water-soluble impurities, wash the organic layer with brine (a saturated aqueous solution of NaCl).

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent. The resulting solution contains the free amine in the non-polar solvent, ready for use in your reaction. If a solid is desired, the solvent can be removed under reduced pressure.

Troubleshooting Workflow: From Insoluble Salt to Soluble Free Base

G cluster_problem Problem Identification cluster_solution Solution Pathway cluster_protocol Free Base Conversion Protocol start Poor solubility of (3-Methanesulfonylpropyl)(methyl)amine HCl in non-polar solvent confirm Confirm identity of insoluble solid (e.g., melting point) start->confirm strategy Select Dissolution Strategy confirm->strategy freebase Convert to Free Base strategy->freebase Recommended cosolvent Use a Co-solvent strategy->cosolvent ptc Employ Phase-Transfer Catalysis strategy->ptc dissolve Dissolve HCl salt in polar solvent (e.g., H₂O) freebase->dissolve basify Add mild base (e.g., NaHCO₃) to pH 8-9 dissolve->basify extract Extract with non-polar solvent (e.g., DCM) basify->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry end Solution of free amine in non-polar solvent dry->end

Caption: Troubleshooting workflow for poor solubility.

Strategy 2: The Use of Co-solvents

In some cases, the addition of a small amount of a polar "co-solvent" can improve the solubility of the hydrochloride salt in a predominantly non-polar medium.[7][8] A co-solvent is a substance that is miscible with both the polar solute and the non-polar solvent, effectively bridging the polarity gap.[7]

Common Co-solvents:

  • Alcohols (e.g., methanol, ethanol, isopropanol)

  • Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))[9]

Considerations:

  • Reaction Compatibility: Ensure the co-solvent does not interfere with your reaction chemistry. For example, alcohols can act as nucleophiles in some reactions.

  • Concentration: Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it until dissolution is achieved.[7]

  • Product Isolation: The presence of a co-solvent may complicate the purification of your final product.

Strategy 3: Phase-Transfer Catalysis (PTC)

For reactions involving an ionic reactant in an immiscible two-phase system (e.g., an aqueous phase and an organic phase), a phase-transfer catalyst can be employed.[10][11] The catalyst facilitates the transfer of the ionic species from the aqueous phase to the organic phase where the reaction can occur.[10]

How it Works: The phase-transfer catalyst is typically a quaternary ammonium or phosphonium salt with lipophilic (oil-loving) alkyl groups.[11] The cationic head of the catalyst pairs with the anion of your reactant (in this case, the protonated amine could be considered the cation), and the lipophilic tails draw the ion pair into the organic phase.[12][13]

Common Phase-Transfer Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Benzyltriethylammonium chloride

  • Crown ethers (for cation complexation)[11]

Advantages:

  • Can avoid the need to isolate the free amine.

  • Often allows for milder reaction conditions.

  • Considered a "green chemistry" approach as it can reduce the need for organic solvents.[10]

Limitations:

  • The catalyst itself may need to be removed during product purification.

  • Optimization of the catalyst, solvent system, and reaction conditions may be required.

Summary of Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₁₂ClNO₂S[14]
Molecular Weight 173.662 g/mol [14]
Boiling Point 330.8°C at 760 mmHg[14]
LogP 1.96290[14]
General Solubility Soluble in water and ethanol; insoluble in ether, acetone, and chloroform.[15]

References

  • Chemsrc. (2025, September 12). 3-(METHYLSULFONYL)PROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: methylamine. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Cosolvent. Retrieved from [Link]

  • Wikipedia. (2023, December 16). Phase-transfer catalyst. Retrieved from [Link]

  • wikidoc. (2012, August 9). Freebase (chemistry). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride Protocols

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (CAS: 2219379-29-8).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (CAS: 2219379-29-8). As a highly versatile secondary amine building block, this compound is frequently utilized to graft solubilizing or hydrogen-bonding methanesulfonylpropyl motifs onto pharmaceutical scaffolds.

However, its unique structural triad—a hygroscopic hydrochloride salt, a sterically accessible secondary amine, and a terminal methyl sulfone—creates specific vulnerabilities during synthesis. This guide dissects the causality behind common side reactions and provides self-validating protocols to ensure high-fidelity coupling and alkylation.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My amide coupling with HATU and DIPEA is yielding a complex mixture, and LC-MS shows a mass corresponding to a tetramethylguanidinium byproduct. Why is this happening?

Cause: This is a classic kinetic failure. Uronium-based coupling reagents like HATU are highly electrophilic. If the secondary amine is free-based in the presence of unreacted HATU, the amine's nucleophilic nitrogen will attack the uronium carbon directly. This forms an unreactive tetramethylguanidinium byproduct, irreversibly consuming your valuable amine and crashing your yield[1]. Solution: Pre-activation is mandatory. You must mix the carboxylic acid, HATU, and DIPEA for 5–10 minutes to form the HOAt active ester before introducing the amine[1]. Because your amine is an HCl salt, you must add an extra equivalent of DIPEA simultaneously with the amine to liberate the free base only when the active ester is ready to intercept it.

Q2: During N-alkylation with an alkyl halide, I am observing significant overalkylation and the formation of quaternary ammonium salts. How can I stop this?

Cause: Secondary amines are inherently prone to overalkylation because the introduction of an electron-donating alkyl group increases the electron density on the nitrogen, making the resulting tertiary amine more nucleophilic than the starting material[2]. Solution: Shift from kinetic control to thermodynamic control via base selection. Avoid strong bases. Utilizing a mild, insoluble inorganic base like Cs2​CO3​ in a polar aprotic solvent (e.g., Acetonitrile) limits the concentration of the active nucleophile and suppresses the second alkylation event[3].

Q3: I used Sodium Hydride (NaH) to force a difficult N-alkylation, but NMR/LC-MS indicates the alkyl group attached to the sulfone tail, not the nitrogen. What happened?

Cause: You have triggered an alpha-sulfonyl carbanion side reaction. The protons adjacent to the methanesulfonyl group ( −SO2​CH3​ ) are highly acidic ( pKa∼29 in DMSO) due to the strong electron-withdrawing nature of the sulfone[4][5]. Strong bases like NaH, LDA, or KOtBu will deprotonate this alpha-carbon, generating a stabilized carbanion that aggressively outcompetes the nitrogen for the alkyl halide, resulting in C-alkylation. Solution: Never use bases with a pKa > 25 when working with terminal methyl sulfones unless C-alkylation is the explicit goal. Restrict your protocols to carbonate bases ( K2​CO3​ , Cs2​CO3​ ) or tertiary amines (DIPEA, TEA).

Part 2: Quantitative Data & Reagent Selection

To optimize your reaction conditions, consult the following empirical matrices which summarize the causality between reagent selection and side-reaction probability.

Table 1: Base Selection Matrix for N-Alkylation
BaseApprox. pKa (conjugate)N-Alkylation EfficiencyAlpha-Sulfonyl Deprotonation RiskRecommendation for this Amine
Cs2​CO3​ 10.3High (Self-limiting)None Optimal. Promotes clean mono-alkylation[3].
DIPEA 10.5ModerateNone Good for highly reactive electrophiles; requires heat for others.
KOtBu 17.0HighModerate Not recommended. Risk of competing C-alkylation.
NaH > 35Low (for N-target)Severe Avoid. Will quantitatively form the alpha-sulfonyl carbanion[5].
Table 2: Amide Coupling Reagent Compatibility
Reagent SystemPre-activation Required?Guanidinylation RiskEfficacy with Secondary Amines
HATU / DIPEA Yes High (if mixed improperly)Excellent. Best for sterically hindered acids[1].
EDC / HOBt NoNoneModerate. Prone to N-acylurea formation.
T3P / Pyridine NoNoneHigh. Excellent for scale-up and water-soluble byproducts.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure causality is respected and side reactions are mitigated.

Protocol A: Optimized HATU-Mediated Amide Coupling

This protocol utilizes a staggered-addition strategy to prevent guanidinylation and accounts for the hygroscopic HCl salt.

Materials: Carboxylic acid (1.0 eq), HATU (1.1 eq), (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (1.2 eq), DIPEA (3.0 eq total), anhydrous DMF (0.1 M).

  • System Purge: Flame-dry a flask and purge with Argon. The hygroscopic nature of the amine salt demands an anhydrous environment to prevent HATU hydrolysis.

  • Pre-Activation (Validation Step 1): Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) followed by DIPEA (1.5 eq). Stir at room temperature for exactly 10 minutes.

    • In-Process Control: A color change (often to pale yellow) indicates the formation of the HOAt active ester.

  • Amine Preparation: In a separate dry vial, suspend the (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (1.2 eq) in a minimal volume of DMF. Add DIPEA (1.5 eq) to this vial to liberate the free base.

  • Coupling: Dropwise, add the free-based amine solution to the pre-activated ester solution. Stir for 2–4 hours at room temperature.

  • Quench & Wash: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove DMF and residual HATU byproducts.

Protocol B: Controlled N-Alkylation (Preventing Alpha-Alkylation)

This protocol utilizes mild thermodynamic base control to prevent alpha-sulfonyl carbanion formation and overalkylation.

Materials: Alkyl halide (1.0 eq), (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (1.2 eq), Cs2​CO3​ (2.5 eq), anhydrous Acetonitrile (0.2 M).

  • Slurry Formation: Add the amine hydrochloride (1.2 eq) and Cs2​CO3​ (2.5 eq) to anhydrous Acetonitrile. Stir vigorously at room temperature for 30 minutes.

    • Causality Note: Cs2​CO3​ neutralizes the HCl salt. The "cesium effect" enhances the solubility and nucleophilicity of the amine while its low pKa strictly prevents alpha-sulfonyl deprotonation[3][5].

  • Electrophile Addition: Cool the suspension to 0 °C. Add the alkyl halide (1.0 eq) dropwise over 15 minutes to maintain a low localized concentration of the electrophile, preventing overalkylation[2].

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • In-Process Control: Monitor via LC-MS. You should observe the mass of the tertiary amine without the +R mass of a quaternary salt.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Part 4: Mechanistic Visualizations

G RCOOH Carboxylic Acid ActiveEster HOAt Active Ester (Pre-activation) RCOOH->ActiveEster 5-10 min pre-activation HATU HATU + DIPEA HATU->ActiveEster Guanidine Tetramethylguanidinium Byproduct HATU->Guanidine Amine Secondary Amine HCl Salt Amide Desired Amide (High Yield) Amine->Amide Amine->Guanidine Direct reaction without pre-activation ActiveEster->Amide Add Amine + DIPEA

Fig 1. Pre-activation prevents direct reaction between HATU and the secondary amine.

G Substrate (3-Methanesulfonylpropyl) (methyl)amine MildBase Mild Base (e.g., Cs2CO3) Substrate->MildBase StrongBase Strong Base (e.g., NaH) Substrate->StrongBase N_Anion N-Nucleophile MildBase->N_Anion C_Anion Alpha-Sulfonyl Carbanion StrongBase->C_Anion Deprotonation at alpha-carbon Target Desired N-Alkylated Tertiary Amine N_Anion->Target + Alkyl Halide SideProduct Undesired C-Alkylated Sulfone Byproduct C_Anion->SideProduct + Alkyl Halide

Fig 2. Base selection dictates the regioselectivity of the alkylation reaction.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation, Organic Letters, ACS Publications. Available at:[Link]

  • Process for the preparation of vitamin K2 of the MK-7 type (Alpha-Sulfonyl Carbanion Alkylation), Google Patents (CN104903282A).
  • Exploring C−H Functionalization Reactions with Theory and Experiment (Sulfonyl Carbanion Mechanisms), D-Scholarship@Pitt. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature and time for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride

Technical Support Center: (3-Methanesulfonylpropyl)(methyl)amine hydrochloride A Guide to Reaction Optimization and Troubleshooting Welcome to the technical support center for the synthesis of (3-Methanesulfonylpropyl)(m...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Methanesulfonylpropyl)(methyl)amine hydrochloride

A Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameters of reaction temperature and time. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, and how does it influence optimization?

The synthesis of this target molecule most likely proceeds via a nucleophilic substitution reaction. There are two primary and equally viable pathways:

  • Route A: N-Alkylation. This involves reacting methylamine with a 3-carbon chain already containing the methanesulfonyl group, such as 3-chloropropyl methyl sulfone or 3-methanesulfonyloxypropyl methyl sulfone (a mesylate).

  • Route B: Sulfonylation. This involves reacting N-methyl-1,3-propanediamine with methanesulfonyl chloride (MsCl).

Your choice of route dictates the optimization strategy. Route A is an N-alkylation, where temperature is primarily used to overcome the activation energy for the C-N bond formation. Route B, a sulfonylation, is often highly exothermic, and initial temperature control is critical to prevent side reactions before driving the reaction to completion with heat.[1]

Q2: I am observing very slow or incomplete conversion. How should I adjust the reaction temperature and time?

This is a common issue, often stemming from insufficient energy to overcome the reaction's activation barrier.

  • Causality: Chemical reactions require a minimum amount of energy (activation energy) to proceed. If the reaction temperature is too low, only a small fraction of molecules will have sufficient kinetic energy to react upon collision, resulting in a slow rate.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Raise the reaction temperature in a controlled manner, for example, in 10-15 °C increments. For many N-alkylation reactions, moving from room temperature to a refluxing solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM), or even higher temperatures (80-150 °C) in solvents like Dimethylformamide (DMF) or Toluene, can significantly increase the rate.[2][3]

    • Extended Reaction Time: Before increasing the temperature, ensure the reaction has been given sufficient time. Monitor the reaction's progress using a suitable analytical method like Thin-Layer Chromatography (TLC), HPLC, or GC-MS.[2][4][5] A reaction may simply be slow and require 12, 24, or even 48 hours to reach completion.[2][6]

    • Re-evaluate Base and Solvent: If significant temperature increases are still ineffective, the issue may lie with your choice of base or solvent. A stronger base may be needed to fully deprotonate the amine, making it a more potent nucleophile.[2] Polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions as they solvate the cation, leaving the nucleophile more reactive.[2]

Troubleshooting Guide: Common Issues & Solutions

Problem: Formation of Significant Impurities or Product Decomposition

Q3: I increased the temperature to improve the reaction rate, but now I'm seeing multiple side products and a lower yield of my desired product. What is happening and how can I fix it?

This indicates that the temperature is too high, providing enough energy to activate undesired reaction pathways or decompose the product.

  • Causality at High Temperatures:

    • Side Reactions: Alternative pathways, such as elimination reactions (especially with secondary alkyl halides) or N,N-dialkylation of the amine, can become competitive at elevated temperatures.[2]

    • Decomposition: The methanesulfonyl group or the amine hydrochloride salt itself may not be stable at excessive temperatures over prolonged periods.[2]

    • Sulfonylation Specifics: In the sulfonylation route (Route B), high initial temperatures during the addition of methanesulfonyl chloride can lead to di-sulfonylation or other side reactions.[1]

  • Optimization & Mitigation Strategy:

    • Find the "Sweet Spot": The optimal temperature is a balance between a reasonable reaction rate and minimal side product formation. You must find the lowest temperature at which the reaction proceeds to completion within a practical timeframe. See the optimization protocol in the next section.

    • Controlled Reagent Addition at Low Temperature: For exothermic reactions like sulfonylation, the addition of the reactive reagent (e.g., methanesulfonyl chloride) should be performed slowly and at a reduced temperature (e.g., 0 °C in an ice bath).[1] After the addition is complete, the reaction can then be allowed to warm to room temperature or be gently heated to ensure completion.[1]

    • Time as a Variable: Instead of pushing the temperature higher, try running the reaction at a moderate, non-degrading temperature for a longer duration.

Data Summary: Temperature & Time Effects

The following table summarizes the general relationship between temperature, time, and reaction outcomes for a typical N-alkylation or sulfonylation reaction.

ParameterLow Temperature (~20-40 °C)Moderate Temperature (~40-80 °C)High Temperature (>80 °C)
Reaction Rate Very Slow / StalledModerate to FastVery Fast
Purity/Side Products High Purity (if reaction occurs)Generally Good PurityRisk of Impurities & Decomposition
Typical Reaction Time 24 - 72 hours4 - 24 hours1 - 8 hours
Recommendation Starting point for initial trials and for highly sensitive substrates.Often the optimal range for balancing rate and purity.Use with caution; may require shorter reaction times and inert atmosphere.

Experimental Protocols & Workflows

Protocol: Systematic Optimization of Reaction Temperature

This protocol provides a step-by-step method to determine the optimal reaction temperature. It assumes you are monitoring the reaction by TLC or HPLC.

  • Baseline Experiment:

    • Set up the reaction at room temperature (~25 °C).

    • Take an analytical sample every 2-4 hours for the first 8 hours, then at 12 and 24 hours.

    • Analyze the samples to determine the rate of product formation and the appearance of any impurities.

  • First Incremental Increase:

    • If the reaction at 25 °C is too slow (e.g., <50% conversion after 24 hours), set up the identical reaction at 40 °C.

    • Repeat the sampling and analysis procedure. Compare the rate and purity profile to the baseline.

  • Further Increments:

    • Continue to increase the temperature in 15-20 °C increments (e.g., 60 °C, 80 °C) in subsequent experiments.

    • Carefully monitor the impurity profile at each new temperature. The optimal temperature is the one that provides the fastest reaction rate before the significant formation of impurities.

  • Time Optimization:

    • Once the optimal temperature is identified, perform a final run at this temperature and monitor closely to determine the exact time required for the reaction to reach completion (>99% conversion of the limiting reagent). This becomes your optimized reaction time.

Visualization of Optimization Logic

The following workflow diagram illustrates the decision-making process for optimizing your reaction conditions.

Caption: Workflow for systematic optimization of reaction temperature and time.

Relationship Diagram: Temperature, Time, and Outcome

This diagram illustrates the interplay between key reaction parameters and their expected outcomes.

ReactionParameters Temp Temperature Rate Reaction Rate Temp->Rate Increases Decomp Decomposition / Side Reactions Temp->Decomp Increases Risk Time Time Yield Yield Time->Yield Increases (until completion) Time->Decomp Increases Risk at High Temp Rate->Yield Increases (to a point) Purity Purity Decomp->Yield Decreases Decomp->Purity Decreases

Caption: Interplay of temperature and time on reaction outcome.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • US Patent US8748666B2: Preparation methods of methyl-D3-amine and salts thereof.
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H). National Institutes of Health.

  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Common side reactions in the synthesis of Methyl 3-aminopropano
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • All About Tosylates and Mesyl
  • Reactions of Alcohols. Chemistry LibreTexts.

Sources

Troubleshooting

Preventing thermal degradation of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride during reactions

Technical Support Center: (3-Methanesulfonylpropyl)(methyl)amine hydrochloride Welcome to the technical support resource for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Methanesulfonylpropyl)(methyl)amine hydrochloride

Welcome to the technical support resource for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, with a specific focus on preventing its thermal degradation during chemical reactions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, and why is its thermal stability a concern?

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a chemical intermediate featuring a sulfone group and a secondary amine hydrochloride salt. This unique combination of functional groups makes it a versatile building block but also introduces specific stability challenges. The primary concern is its susceptibility to thermal degradation, a process where the molecule breaks down under heat. This degradation can lead to the formation of impurities, reduce reaction yields, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Understanding and controlling its stability is therefore critical for developing robust and reproducible synthetic processes.

Q2: What are the typical signs of thermal degradation during a reaction?

There are several key indicators that your compound may be degrading due to thermal stress:

  • Color Change: Unexplained darkening of the reaction mixture (e.g., turning yellow, brown, or black) is a common visual cue of decomposition.

  • Pressure Buildup: The evolution of gases, such as sulfur dioxide (SO₂) from the sulfone group or hydrogen chloride (HCl) from the hydrochloride salt, can cause an unexpected increase in reactor pressure.

  • Inconsistent Analytical Results: The appearance of new, unidentified peaks in chromatographic analyses (HPLC, GC-MS) is a strong sign that degradation products are forming.[3]

  • Reduced Yield and Purity: A lower-than-expected yield of the desired product, coupled with an increase in impurities, often points to the loss of starting material through a degradation pathway.

Q3: At what temperature should I become concerned about thermal degradation?

While the exact onset of decomposition depends on multiple factors (heating rate, solvent, pH, presence of other reagents), studies on similar acyclic aliphatic sulfones show that thermal decomposition often begins at temperatures above 300-350°C.[4][5][6] However, the amine hydrochloride salt moiety can exhibit instability at lower temperatures. It is crucial not to assume stability at elevated temperatures without experimental verification. We recommend performing thermal analysis, such as Thermogravimetric Analysis (TGA), to determine the specific decomposition temperature under your intended reaction conditions.[7][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical framework for resolving them.

Problem: My reaction yield is consistently low, and HPLC analysis shows a significant loss of the starting material over time, even with other reagents present in stoichiometric amounts.

Root Cause Analysis & Solution Pathway:

This issue strongly suggests that the (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is degrading under the reaction conditions before it has a chance to react completely.

dot

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Temperature Control: Heat is the primary driver of degradation. Your first step should be to determine the lowest possible temperature at which the desired reaction proceeds at an acceptable rate.

  • Inert Atmosphere: The amine functional group can be susceptible to oxidative degradation, a process accelerated by heat.[9] Always run reactions involving this compound under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[]

  • pH Management: The stability of amine salts is highly pH-dependent.[11][12] An acidic environment (pH 3-6) generally favors the stability of the hydrochloride salt.[11][13] If your reaction consumes an acid or generates a base, the resulting pH increase can liberate the more reactive free amine, which may be less thermally stable or prone to side reactions. Monitor the reaction pH and consider using a suitable buffer system if compatible with your chemistry.

  • Solvent Selection: The choice of solvent can significantly impact thermal stability. Avoid reactive solvents. For instance, chlorinated solvents like dichloromethane have been shown to react with amines, especially at elevated temperatures.[14] Some studies also indicate that certain organic solvents can lead to higher rates of thermal degradation for amines compared to aqueous systems under specific conditions.[15][16] Screen a range of solvents to find one that provides good solubility without promoting degradation.

Problem: My final product is contaminated with an impurity that has a lower molecular weight and appears to be missing the sulfone group.

Root Cause Analysis & Solution Pathway:

This is a classic signature of thermal decomposition of the sulfone moiety, which can eliminate sulfur dioxide (SO₂).

dot

Caption: Simplified potential thermal degradation pathways.

Mitigation Strategies:

  • Strict Temperature Control: This type of degradation is highly temperature-dependent. Re-evaluate your process to ensure local overheating (hot spots) is not occurring. Ensure heating is gradual and uniform.

  • Reaction Time: Minimize the time the compound is held at elevated temperatures. Once the reaction is complete based on in-process controls (e.g., HPLC), cool it down promptly.

  • Catalyst Choice: If using a catalyst, ensure it does not promote the decomposition of the sulfone group. Some Lewis acids or transition metals could potentially lower the activation energy for this degradation pathway.

Protocols for Stability Assessment

Proactive stability testing is essential for developing a robust process. Do not assume stability; verify it.

Protocol 1: Determining Onset of Thermal Decomposition using Thermogravimetric Analysis (TGA)

Objective: To identify the temperature at which significant mass loss (decomposition) begins.

Methodology:

  • Sample Preparation: Place 5-10 mg of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride into a TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample in the TGA instrument.

    • Purge the furnace with an inert gas (Nitrogen) at a flow rate of 50-100 mL/min to create an inert atmosphere.[8]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 500°C at a controlled rate (e.g., 10°C/min).[8]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • The "onset temperature" is the point where the weight loss curve begins to deviate significantly from the baseline. This provides a critical upper-temperature limit for your reaction.

Protocol 2: Isothermal Stress Test using HPLC Analysis

Objective: To quantify the rate of degradation under specific, controlled isothermal (constant temperature) conditions.

Methodology:

  • Solution Preparation: Prepare a solution of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in the intended reaction solvent at the target concentration.

  • Experimental Setup:

    • Divide the solution into several sealed vials to ensure an inert headspace.

    • Place the vials in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., 80°C, 100°C, 120°C).

  • Time-Point Sampling:

    • At regular intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h), remove one vial and immediately quench it in an ice bath to stop any further degradation.

  • HPLC Analysis:

    • Analyze each time-point sample by a validated HPLC method to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the concentration of the starting material versus time. A decrease in concentration over time indicates degradation. This data can be used to calculate a degradation rate constant under those specific conditions.

Data Summary Tables

Table 1: Key Parameters Influencing Thermal Stability

ParameterImpact on StabilityRecommended ActionRationale
Temperature HighKeep temperature as low as feasible for the reaction.The primary driver for decomposition of both sulfone and amine hydrochloride moieties.[4][9]
Atmosphere MediumUse an inert atmosphere (Nitrogen, Argon).Prevents oxidative degradation, which can be initiated or accelerated by heat.[][17]
pH HighMaintain acidic to neutral pH (3-7). Monitor and control.Stability of amine salts is highly pH-dependent; alkaline conditions can liberate the less stable free amine.[11][12][13]
Solvent MediumScreen for non-reactive solvents (e.g., Aprotic solvents like Toluene, Acetonitrile). Avoid chlorinated solvents.Solvents can directly react with the compound or influence degradation rates.[14][15]
Reaction Time MediumMinimize exposure time to elevated temperatures.Reduces the overall thermal stress experienced by the molecule.

Table 2: Recommended Analytical Techniques for Stability Monitoring

TechniquePurposeAdvantagesLimitations
TGA Determine decomposition onset temperature.[7][18]Fast, requires small sample size, provides clear decomposition temperature.Does not identify degradation products.
DSC Detect thermal events (melting, decomposition).[3][19]Complements TGA, can reveal phase changes before decomposition.Non-specific; requires other techniques for product identification.[18]
HPLC Quantify starting material and degradation products.Highly accurate and reproducible for quantification, serves as a stability-indicating assay.Requires method development; may not detect highly volatile products.
LC-MS / GC-MS Identify the structure of degradation products.Provides molecular weight and fragmentation data for structural elucidation.[18][20]Can be more complex for quantitative analysis.

References

  • E. J. M. Blok, et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

  • ResearchGate. (n.d.). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Available at: [Link]

  • ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Available at: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules. Available at: [Link]

  • PMC. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Toxics. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals. Available at: [Link]

  • PMC. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. International Journal of Molecular Sciences. Available at: [Link]

  • PubMed. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • PubMed. (n.d.). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Available at: [Link]

  • CordenPharma. (2024). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). Available at: [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. Available at: [Link]

  • ResearchGate. (2025). Mechanistic insight into the decomposition of sulfone compounds in supercritical water. Available at: [Link]

  • SINTEF. (2022). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]

  • PMC. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry. Available at: [Link]

  • PMC. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Available at: [Link]

  • ResearchGate. (2022). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. Available at: [Link]

  • PMC. (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Energies. Available at: [Link]

  • ResearchGate. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Available at: [Link]

  • Semantic Scholar. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of 3-Methoxypropylamine as an Alternative Amine in PWR Secondary Systems. Available at: [Link]

  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Welcome to the dedicated technical support guide for the purification of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound at the desired purity level. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and provides a foundational understanding of the purification challenges associated with this molecule.

Q1: What are the most likely impurities in my crude (3-Methanesulfonylpropyl)(methyl)amine hydrochloride?

A: Understanding potential impurities is the first step in designing a purification strategy. Contaminants in your crude product typically originate from the synthetic route employed. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, this could include unreacted 3-(methylsulfonyl)propyl methanesulfonate or related alkylating agents.

  • Reagent-Related Impurities: Residual methylamine or inorganic salts (e.g., sodium chloride, ammonium chloride) from workup procedures are common.[1][2]

  • By-products: Over-alkylation can lead to the formation of a tertiary amine. Side reactions involving the sulfone group are also possible, though generally less common under standard conditions.

  • Solvent-Related Impurities: Residual solvents from the reaction or initial workup (e.g., Toluene, THF, Dichloromethane).

  • Degradation Products: Amines can be susceptible to oxidation over time, especially if not stored properly.[3]

Q2: How do I assess the purity of my sample before and after purification?

A: A multi-faceted analytical approach is crucial for accurately determining purity. No single technique tells the whole story.

  • ¹H NMR Spectroscopy: This is your primary tool. It can quantify organic impurities and residual solvents. The proton signals of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride should be distinct. Look for unexpected peaks in both the aliphatic and aromatic regions (if applicable to your synthesis).

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying non-volatile impurities. A reversed-phase method (C18 column) with a mobile phase containing an ion-pairing agent or a buffer is often effective for polar amine salts.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of your desired product and can help identify the mass of unknown impurities. Electrospray ionization (ESI) is typically used, and you would expect to see the [M+H]⁺ ion for the free base.[5]

  • Ion Chromatography (IC): This technique is particularly useful for quantifying inorganic salt impurities, such as chloride or sulfate, which may not be visible by HPLC or NMR.[6][7]

Q3: What is the most common and effective first-pass purification technique for this compound?

A: For most crystalline solids like (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, recrystallization is the most efficient and scalable initial purification method.[8] The high polarity imparted by both the sulfone group and the hydrochloride salt dictates the choice of solvent systems. The goal is to find a solvent (or solvent mixture) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

A logical workflow for purification is essential. The following diagram outlines a typical decision-making process.

G start Crude Product assess_purity Assess Purity (NMR, HPLC) start->assess_purity check_purity Purity > 98%? assess_purity->check_purity chromatography Consider Chromatography assess_purity->chromatography Recrystallization Fails or Impurities are Isomeric recrystallize Perform Recrystallization check_purity->recrystallize No (Organic Impurities) product Pure Product check_purity->product  Yes recrystallize->assess_purity final_qc Final QC (Purity, Residual Solvents) chromatography->final_qc final_qc->product

Caption: General Purification Workflow.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Recrystallization Protocol & Troubleshooting

Recrystallization is a powerful technique based on the principle of differential solubility.[8]

Core Protocol: Recrystallization from an Alcohol/Ether System

  • Solvent Selection: Start with a polar protic solvent like isopropanol (IPA) or ethanol, where the compound is soluble when hot. The anti-solvent will be a more non-polar solvent like methyl tert-butyl ether (MTBE) or diethyl ether.

  • Dissolution: Place the crude (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in a flask. Add the minimum amount of hot IPA to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the troubleshooting steps below.

  • Induce Further Precipitation: Once the solution is at room temperature, slowly add MTBE until the solution becomes slightly turbid (cloudy).

  • Cooling: Cool the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold MTBE, and dry under vacuum.

Q&A Troubleshooting for Recrystallization

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of a solvate). The compound separates as a liquid phase instead of a solid crystal lattice.

Causality: This is common with salts and is often caused by cooling the solution too quickly or using a solvent system in which the compound is too soluble.

Solution Workflow:

G start Compound 'Oils Out' action1 Re-heat solution until homogeneous start->action1 action2 Add more of the primary solvent (e.g., IPA) action1->action2 action3 Allow to cool VERY slowly (e.g., in a dewar) action2->action3 check Crystals form? action3->check success Success check->success Yes fail Still Oiling Out check->fail No action4 Re-dissolve and add a small amount of anti-solvent (e.g., MTBE) while hot fail->action4 action5 Attempt to scratch flask inner wall to induce nucleation action4->action5 action5->action3

Caption: Troubleshooting "Oiling Out".

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield is typically due to using too much solvent or the compound having significant solubility in the cold solvent mixture.

  • Minimize Solvent: Use the absolute minimum volume of hot solvent required for dissolution.

  • Optimize Anti-solvent: After cooling, add the anti-solvent (e.g., MTBE) portion-wise until turbidity persists. This pushes more product out of solution.

  • Increase Cooling Time: Ensure the solution is cooled for a sufficient period (1-4 hours) at 0-4 °C.

  • Check Mother Liquor: Evaporate the filtrate (mother liquor) and analyze the residue by NMR. If it contains a significant amount of product, a second recrystallization (a "second crop") may be warranted, though it will likely be of lower purity.[1]

Guide 2: Chromatographic Purification for Difficult Separations

When recrystallization fails to remove a closely-related impurity, or if the material is non-crystalline, column chromatography is necessary. However, amine hydrochlorides are notoriously challenging on standard silica gel.

Q: Why is my compound streaking badly on a standard silica gel column?

A: This is a classic problem. Silica gel is acidic due to surface silanol groups (Si-OH). Your basic amine can undergo strong, often irreversible, ionic interactions with these acidic sites, leading to poor peak shape and recovery.[9]

Caption: Mechanism of Amine Tailing on Silica.

Solutions:

  • Acidify the Mobile Phase: Add 0.5-2% acetic acid or formic acid to your eluent (e.g., Dichloromethane/Methanol). The acid protonates the silanol groups, preventing the amine salt from strongly binding. This is often the most effective method for amine hydrochlorides.

  • Use a High Methanol Concentration: A highly polar mobile phase, such as 10-20% Methanol in Dichloromethane, can effectively elute polar salts.

  • Consider Alternative Stationary Phases:

    • Amine-functionalized silica: This phase is basic and provides better peak shape for basic compounds.[9]

    • Reversed-Phase (C18) Silica: This is an excellent option for polar compounds. You would use a polar mobile phase like Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[10]

Data Table: Suggested Chromatography Starting Conditions

Technique Stationary Phase Mobile Phase System Modifier Best For
Normal PhaseSilica GelDichloromethane / Methanol1% Acetic AcidGeneral purpose, less polar impurities.
Normal PhaseAmino-propyl SilicaHexane / Ethyl AcetateNone neededFree-base form of the amine.
Reversed PhaseC18 SilicaWater / Acetonitrile0.1% TFA or Formic AcidPolar impurities, high-resolution analysis.
Guide 3: Alternative Purification Strategies

Q: When should I consider an acid-base extraction instead of direct purification?

A: If your crude product is heavily contaminated with non-basic organic impurities, an acid-base extraction can be a highly effective bulk purification step before recrystallization.

Protocol: Acid-Base Extraction

  • Dissolve: Dissolve the crude hydrochloride salt in water.

  • Basify: Slowly add a base like 1M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution until the pH is >10. This converts the amine hydrochloride to its free-base form.

  • Extract: Extract the aqueous layer multiple times with an organic solvent like Dichloromethane or Ethyl Acetate. The free-base amine will move to the organic layer, while inorganic salts and very polar impurities will remain in the aqueous layer.

  • Dry & Re-salt: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol to precipitate the pure (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.[8]

  • Isolate: Collect the purified salt by filtration.

Section 3: Final Purity Confirmation

After any purification procedure, it is imperative to re-assess the purity to confirm the removal of contaminants.

  • ¹H NMR: Acquire a final spectrum. Integrate the peaks corresponding to your product against any remaining impurity peaks. Pay special attention to the region where residual solvents appear (e.g., IPA ~1.22, 4.04 ppm; MTBE ~1.19, 3.19 ppm in CDCl₃).

  • HPLC/LC-MS: Run the final sample using the same method as the initial assessment to quantify the purity and confirm the absence of previous impurities. Aim for >99% purity by peak area.

  • Loss on Drying (LOD): Dry the sample under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the removal of volatile solvents and water, which is critical for accurate downstream use.

By applying these principles and troubleshooting guides, you can effectively address the common challenges associated with the purification of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, ensuring the high quality required for your research and development activities.

References

  • Scribd. Amine Treating - Troubleshooting Guide. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Journal of the American Chemical Society. Available at: [Link]

  • Reddit user discussion. (2024). Amine workup : r/Chempros. Available at: [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Available at: [Link]

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Scribd. Amine System Troubleshooting Guide. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Available at: [Link]

  • Reddit user discussion. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]

  • Organic Syntheses. METHYLAMINE HYDROCHLORIDE. Available at: [Link]

  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Available at: [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2019). A crystal form of methyl methylamine hydrochloride, preparation and application thereof.
  • PrepChem.com. Preparation of methylamine hydrochloride. Available at: [Link]

  • EMEA. (2007). Preclinical studies with certain mesilate esters. Available at: [Link]

  • Metlin. (2024). Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available at: [Link]

  • Chemsrc. 3-(METHYLSULFONYL)PROPAN-1-AMINE HYDROCHLORIDE. Available at: [Link]

  • Google Patents. (1983). Methylamines purification process.
  • Der Pharma Chemica. (2010). Determination and validation of Monomethylamine content by Ion Chromatography method in pharmaceutical drug substances. Available at: [Link]

  • Christie, R., et al. (2011). The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. Drug Testing and Analysis. Available at: [Link]

  • Sciencemadness Discussion Board. (2007). Methylamine Purification. Available at: [Link]

  • Scribd. Methylamine Synthesis Methods. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance with (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in amide coupling

Technical Support Center: Amide Coupling with (3-Methanesulfonylpropyl)(methyl)amine hydrochloride Welcome to the technical support center for amide coupling reactions, with a specialized focus on overcoming steric hindr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Coupling with (3-Methanesulfonylpropyl)(methyl)amine hydrochloride

Welcome to the technical support center for amide coupling reactions, with a specialized focus on overcoming steric hindrance using (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically demanding amide bond formations. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to streamline your synthetic workflows.

The Challenge: Steric Hindrance in Amide Synthesis

Amide bond formation is arguably the most frequently used reaction in drug discovery.[1][2] However, its reliability decreases significantly when one or both coupling partners possess bulky substituents near the reaction centers. This phenomenon, known as steric hindrance, can dramatically slow down or completely prevent the desired reaction, leading to low yields and recovery of starting materials.[2][3]

Key issues arising from steric hindrance include:

  • Slow Reaction Rates: Bulky groups physically obstruct the nucleophilic attack of the amine on the activated carboxylic acid.[3]

  • Low Conversion: The activation energy for the coupling is significantly increased, leading to incomplete reactions.

  • Side Reactions: The activated carboxylic acid intermediate may decompose or react with other species if the intended amine is too slow to react.[4]

To address these challenges, careful selection of reagents is paramount. (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a valuable tool in this context, offering unique structural features to facilitate these difficult transformations.

The Solution: (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

(3-Methanesulfonylpropyl)(methyl)amine is a secondary amine featuring a linear alkyl chain and a terminal methanesulfonyl (sulfone) group. The hydrochloride salt form ensures stability and ease of handling.

Why it Works for Hindered Couplings:

  • Reduced Steric Profile: As a secondary amine with one methyl group and a flexible propyl chain, it presents a smaller steric profile compared to bulky secondary amines like dicyclohexylamine or even diisopropylamine.

  • High Nucleophilicity: The nitrogen atom is a potent nucleophile, facilitated by the electron-donating character of the alkyl groups.

  • Polarity and Solubility: The sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule.[5] This can improve solubility in common polar aprotic solvents used for amide coupling (e.g., DMF, DMAc, NMP), which is crucial for reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my amine provided as a hydrochloride salt? What do I do about it? A: The hydrochloride salt enhances the stability and shelf-life of the amine and makes it a free-flowing solid. However, for the coupling reaction to proceed, the free amine must be generated in situ. This is accomplished by adding at least one equivalent of a non-nucleophilic base to neutralize the HCl salt before the coupling reaction begins.[6][7]

Q2: Which base should I use to neutralize the hydrochloride salt? A: A sterically hindered, non-nucleophilic base is ideal. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common and highly recommended choice.[6][8] Its steric bulk prevents it from competing with your primary amine as a nucleophile.[8] Triethylamine (TEA) can sometimes be used, but it is less hindered and can occasionally lead to side reactions. For highly sensitive substrates where racemization is a concern, a weaker base like N-Methylmorpholine (NMM) could be considered, although DIPEA is generally preferred for challenging couplings to ensure complete deprotonation and drive the reaction forward.[6]

Q3: What are the best coupling reagents to use with this amine for a sterically hindered carboxylic acid? A: For sterically demanding couplings, a highly reactive activating agent is necessary. Uronium- or phosphonium-based reagents are generally superior to carbodiimides (like EDC) in these cases.

Coupling Reagent Class Examples Strengths for Hindered Couplings Considerations
Uronium Salts HATU, HBTU High reactivity, fast reaction times, and reduced risk of racemization.[9][10] HATU is often considered the gold standard for difficult couplings.[10]More expensive than carbodiimides. Requires a base for activation.
Phosphonium Salts PyBOP, PyAOP Excellent reactivity, low racemization risk.[9] Does not react with the free amine, which can be an advantage.[11]Generates phosphine oxide byproducts that may require careful purification.
Carbodiimides + Additives EDC/HOBt, DIC/HOAt Cost-effective and widely available.[1][10]Generally less effective for severely hindered substrates. The O-acylisourea intermediate can rearrange to an inactive N-acylurea if the amine attack is slow.[4]

Recommendation: Start with HATU . It is one of the most powerful and reliable reagents for overcoming steric hindrance.

Q4: Can the sulfone group interfere with the reaction? A: The methanesulfonyl group is generally considered a robust and chemically stable functional group.[12] It is resistant to oxidation and reduction under typical amide coupling conditions.[12] Its primary influence is electronic and physical (polarity, solubility), rather than direct chemical interference.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My reaction shows low or no conversion. I still see my starting carboxylic acid and amine by TLC/LC-MS.

  • Question: Was the amine hydrochloride fully neutralized?

    • Cause: Insufficient base will leave the amine in its protonated, non-nucleophilic state. Remember that the coupling reagent itself (e.g., HATU) also requires a base to function, consuming an additional equivalent.

    • Solution: Ensure you are using at least 2 equivalents of DIPEA : 1 equivalent to neutralize the amine hydrochloride and 1 equivalent for the coupling reagent activation. For sluggish reactions, using up to 3-4 equivalents of base is common practice.[1]

  • Question: Is your coupling reagent active and powerful enough?

    • Cause: Steric hindrance creates a high activation energy barrier.[3] A standard reagent like EDC/HOBt may be insufficient. Reagents can also degrade upon improper storage.

    • Solution: Switch to a more potent uronium salt like HATU .[10] Use freshly opened or properly stored reagents. Consider performing the activation of the carboxylic acid with HATU and base for 5-15 minutes before adding the amine solution.

  • Question: Are the reaction conditions optimal?

    • Cause: Room temperature may not provide enough energy for the reaction to proceed.

    • Solution: Gently heat the reaction. After initial mixing at room temperature, try heating the reaction to 40-60 °C.[4] Monitor by LC-MS to check for product formation versus degradation. Also, ensure the reaction concentration is adequate (0.1-0.5 M is a good starting point).[4]

Problem 2: The reaction is very slow, taking more than 24 hours.

  • Question: Can the reaction time and temperature be increased?

    • Cause: As mentioned, sterically hindered reactions are kinetically slow.

    • Solution: Increase the reaction time to 24 or even 48 hours.[3] Combine this with gentle heating (40-50 °C). This is often necessary to drive stubborn couplings to completion.

Problem 3: I see a new byproduct with a mass corresponding to my (Carboxylic Acid + Coupling Reagent Fragment - H₂O) but no product.

  • Question: Is your amine reacting slower than the decomposition of the activated intermediate?

    • Cause: This is a classic sign of a highly hindered system. When using a carbodiimide like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct if the amine is too slow to intercept it.[4]

    • Solution: This strongly indicates the need for a more efficient coupling system. Switch to HATU or PyBOP . These reagents form HOBt/HOAt active esters that are more stable and less prone to rearrangement, giving the hindered amine more time to react.

Experimental Protocols & Visualizations

Diagram: General Amide Coupling Mechanism (HATU)

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_neutralization Neutralization cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) ActiveEster O-Acyl-isouronium Ester (Activated Intermediate) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster 2 eq. FreeAmine R'-N(H)Me (Free Amine) Base->FreeAmine 1 eq. Amide R-CO-N(Me)R' (Amide Product) ActiveEster->Amide AmineHCl R'-NH(Me)·HCl (Amine Salt) AmineHCl->FreeAmine FreeAmine->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt anion Troubleshooting_Workflow Start Start: Low Yield in Amide Coupling CheckBase Is [DIPEA] ≥ 2.5 eq? Start->CheckBase AddBase Increase DIPEA to 3.0 eq. CheckBase->AddBase No CheckReagent Using a potent reagent (e.g., HATU)? CheckBase->CheckReagent  Yes AddBase->CheckReagent SwitchReagent Switch to HATU (1.2 eq). CheckReagent->SwitchReagent No CheckTemp Was reaction heated? CheckReagent->CheckTemp  Yes SwitchReagent->CheckTemp HeatRxn Heat to 40-60 °C. Increase reaction time. CheckTemp->HeatRxn No Preactivate Try pre-activation protocol. CheckTemp->Preactivate  Yes Success Problem Solved HeatRxn->Success Preactivate->Success

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Handling the hygroscopic nature of amine hydrochlorides in open-air synthesis

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in open-air benchtop chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in open-air benchtop chemistry: the handling of highly hygroscopic amine hydrochlorides.

Amine hydrochlorides are ubiquitous in pharmaceutical synthesis as intermediates and active pharmaceutical ingredients (APIs) due to their enhanced aqueous solubility and stability compared to their free-base counterparts. However, their ionic nature and the exposure of polar chloride ions on their crystal surfaces make them highly prone to moisture sorption from the atmosphere. This guide provides field-proven, self-validating methodologies to ensure stoichiometric precision and reaction integrity without the need for a strict glovebox environment.

Knowledge Base: The Causality of Hygroscopicity

To troubleshoot effectively, we must first understand the mechanism of failure. Hydrochloride salts exhibit a strong thermodynamic drive to absorb atmospheric water vapor. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, moisture adsorbs onto the crystal lattice.

If left unchecked, this progresses from surface adsorption to deliquescence —where the salt absorbs so much water it dissolves into an aqueous solution. In open-air synthesis, this introduces "invisible mass" (water) into your weighing calculations, drastically skewing your molar equivalents and introducing a nucleophilic impurity (H₂O) that can hydrolyze sensitive reagents or deactivate transition-metal catalysts.

Troubleshooting & FAQs: Open-Air Synthesis Issues

Q1: Why do my reaction yields drop significantly when using older, previously opened batches of amine hydrochlorides? A: The root cause is a stoichiometric imbalance caused by water mass. If an older batch of amine hydrochloride has absorbed 10% of its weight in water, weighing out 100 mg means you are only delivering 90 mg of the active amine and 10 mg of water. Your limiting reagent is now deficient, and the excess water may be quenching your electrophiles (e.g., acid chlorides, alkyl halides). To fix this, you must either dry the reagent, quantify the water content to adjust your mass calculations, or remove the water in situ.

Q2: How can I remove water from my reaction mixture in situ if my amine hydrochloride is already wet? A: If pre-drying the salt in a vacuum oven is not feasible (e.g., due to thermal instability or a low melting point), you can utilize azeotropic distillation . By suspending the wet amine hydrochloride in a solvent like toluene and heating it to reflux with a Dean-Stark apparatus, the water forms a binary azeotrope with the toluene. Because the azeotrope boils at a lower temperature than pure toluene (approx. 85 °C vs. 110.6 °C), the water is efficiently driven out of the reaction zone before the addition of moisture-sensitive reagents [1].

Q3: How do I measure the exact water content of my amine hydrochloride to correct my stoichiometry? A: The gold standard is Karl Fischer (KF) Titration . However, amines present a unique chemical challenge. The KF reaction relies on the oxidation of sulfur dioxide by iodine in the presence of water, which requires an optimal pH range of 5.0 to 7.5. Because amines are basic, they can shift the pH of the working medium above 8.0. At alkaline pH, iodine undergoes disproportionation, consuming the titrant even when no water is present. This causes a "dragging endpoint" and a falsely high water reading. To troubleshoot this, you must add a weak acid buffer (such as salicylic acid or benzoic acid) to the KF solvent prior to titration [2].

Q4: How do I accurately weigh highly hygroscopic amine hydrochlorides without a glovebox? A: You must use the "Weighing by Difference" technique. Directly weighing a hygroscopic salt onto a weigh boat exposes the entire surface area of the bulk material to the air, causing it to gain mass in real-time on the balance pan. Weighing by difference isolates the bulk reagent in a sealed container, ensuring that the mass you record is exactly the mass that was transferred into your reaction flask, effectively creating a self-validating measurement loop [3].

Data Presentation: Moisture Impact Matrix

The table below categorizes the hygroscopic nature of pharmaceutical salts and their direct impact on synthetic workflows [4].

ClassificationWater Uptake (at 80% RH)Physical State ChangeImpact on Open-Air SynthesisRequired Handling
Non-hygroscopic < 0.12%NoneNegligibleStandard weighing
Slightly hygroscopic 0.2% – 2.0%Minor clumpingSlight stoichiometric driftKeep capped, store in desiccator
Hygroscopic 2.0% – 15.0%Sticky, loss of flowSevere yield reduction, catalyst deathWeighing by difference, KF correction
Deliquescent > 15.0%LiquefiesComplete reaction failureGlovebox or in situ azeotropic drying

Standard Operating Procedures (SOPs)

SOP 1: Weighing by Difference for Hygroscopic Salts

This self-validating protocol ensures that the mass of the water absorbed from the air during transfer does not artificially inflate your recorded reagent mass.

  • Preparation: Place the amine hydrochloride in a glass weighing bottle with a ground-glass stopper. Store it in a desiccator over active desiccant (e.g., Drierite) until room temperature is reached.

  • Initial Weighing ( W1​ ): Place the capped weighing bottle on the analytical balance. Record the exact mass ( W1​ ).

  • Transfer: Remove the bottle from the balance. Working quickly, open the stopper and use a clean spatula to tap the estimated required amount of solid directly into your receiving reaction flask.

  • Resealing: Immediately replace the stopper on the weighing bottle to isolate the bulk reagent from ambient humidity.

  • Final Weighing ( W2​ ): Place the capped weighing bottle back onto the analytical balance and record the new mass ( W2​ ).

  • Calculation: The exact mass of the reagent transferred to the flask is calculated as W1​−W2​ . Any moisture absorbed by the solid inside the reaction flask after transfer does not affect the accuracy of this recorded mass.

WeighingByDifference Start Start: Desiccator Storage Weigh1 Weigh Capped Bottle + Reagent (W1) Start->Weigh1 Transfer Rapidly Transfer Reagent to Flask Weigh1->Transfer Weigh2 Weigh Capped Bottle Again (W2) Transfer->Weigh2 Calc Calculate Mass Transferred: W1 - W2 Weigh2->Calc

Workflow for weighing by difference to minimize moisture absorption.

SOP 2: Karl Fischer Titration for Amine Salts

Use this protocol to quantify water content in basic amine hydrochlorides to correct stoichiometric calculations.

  • Solvent Preparation: Add the standard KF working solvent (e.g., dry methanol) to the titration cell.

  • Buffering: Add an excess of a weak acid buffer (salicylic acid or benzoic acid) to the cell. Do not use acetic acid, as it can undergo esterification with methanol, producing water as a byproduct and ruining the assay.

  • Pre-titration: Start the titrator to neutralize any residual moisture in the solvent and buffer until a stable drift is achieved.

  • Sample Injection: Using a syringe, inject a known mass of the amine hydrochloride (dissolved in anhydrous solvent) or add the solid directly using the weighing-by-difference technique.

  • Titration: Titrate to a fast endpoint. The buffer prevents the amine from raising the pH > 8.0, preventing iodine disproportionation and ensuring the volume of titrant used is strictly proportional to the water content.

KFTitration Amine Amine Hydrochloride Sample CheckBase Is the free amine strongly basic? Amine->CheckBase StandardKF Standard KF Titration CheckBase->StandardKF No (Weak Base) BufferKF Add Weak Acid Buffer (e.g., Salicylic Acid) CheckBase->BufferKF Yes (Strong Base, pH > 8) Titrate Volumetric/Coulometric Titration StandardKF->Titrate BufferKF->Titrate

Decision tree for Karl Fischer titration of amine hydrochlorides.

References

  • Preparation of metal halide-amine complexes (US Patent 5045244A). Google Patents.
  • WEIGHING BY DIFFERENCE . Michigan Technological University. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . National Institutes of Health (NIH). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride and (3-Methanesulfonylpropyl)amine in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the choice of amine building blocks is a critical decision that profoundly influences reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the choice of amine building blocks is a critical decision that profoundly influences reaction outcomes, efficiency, and the impurity profile of the final product. This guide provides an in-depth comparison of two closely related sulfonylated amines: the secondary amine salt, (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, and the primary amine, (3-Methanesulfonylpropyl)amine. This analysis, grounded in fundamental principles of organic chemistry, will explore their respective advantages and disadvantages in common synthetic applications, with a particular focus on reductive amination.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of these two reagents is essential for their effective application in synthesis. The key distinction lies in the presence of a methyl group on the nitrogen atom of the secondary amine, which significantly impacts its steric profile and basicity, and the fact that it is supplied as a hydrochloride salt.

Property(3-Methanesulfonylpropyl)(methyl)amine hydrochloride(3-Methanesulfonylpropyl)amine(3-Methanesulfonylpropyl)amine hydrochloride
Structure CH₃SO₂(CH₂)₃NH(CH₃)·HClCH₃SO₂(CH₂)₃NH₂CH₃SO₂(CH₂)₃NH₂·HCl
CAS Number 2742657-95-8[1]26209-83-6[2]26209-83-6[3]
Molecular Formula C₅H₁₄ClNO₂SC₄H₁₁NO₂SC₄H₁₂ClNO₂S
Molecular Weight 187.69 g/mol 137.20 g/mol [2]173.66 g/mol [3]
Appearance White to off-white solid (predicted)Data not availableWhite to off-white crystalline powder[4]
Boiling Point Data not availableData not available330.8°C at 760 mmHg[3]
Solubility Soluble in water and polar organic solvents (predicted)Soluble in water and polar organic solvents (predicted)Soluble in water[4]
pKa (of conjugate acid) Expected to be slightly higher than the primary amineData not availableData not available

Performance Comparison in Synthesis: A Mechanistic Perspective

The primary synthetic application for these amines is in the formation of carbon-nitrogen bonds, most notably through reductive amination. The choice between the primary amine and the N-methylated secondary amine will dictate the structure of the final product and influence the reaction kinetics and potential side reactions.

Reductive Amination: A Tale of Two Amines

Reductive amination is a cornerstone of amine synthesis, allowing for the conversion of aldehydes and ketones into more complex amines.[5][6] The reaction proceeds via the initial formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), which is then reduced in situ by a suitable reducing agent.[6]

Workflow for Reductive Amination

G cluster_0 Primary Amine Pathway cluster_1 Secondary Amine Pathway Aldehyde_p Aldehyde/Ketone Imine Imine Intermediate Aldehyde_p->Imine Condensation (-H₂O) Amine_p (3-Methanesulfonylpropyl)amine Amine_p->Imine Product_p Secondary Amine Product Imine->Product_p Reduction (e.g., NaBH(OAc)₃) Aldehyde_s Aldehyde/Ketone Iminium Iminium Ion Intermediate Aldehyde_s->Iminium Condensation (-H₂O) Amine_s (3-Methanesulfonylpropyl)(methyl)amine Amine_s->Iminium Product_s Tertiary Amine Product Iminium->Product_s Reduction (e.g., NaBH(OAc)₃)

Caption: Comparative workflows for reductive amination with primary and secondary amines.

Reactivity and Steric Hindrance

The presence of the N-methyl group in (3-Methanesulfonylpropyl)(methyl)amine introduces steric bulk around the nitrogen atom. This steric hindrance can have a dual effect on reactivity:

  • Slower Reaction Rates: The approach of the secondary amine to the carbonyl carbon of an aldehyde or ketone can be impeded, potentially leading to slower rates of iminium ion formation compared to the analogous imine formation with the less hindered primary amine.[7][8] This effect is particularly pronounced with sterically demanding carbonyl compounds.[8]

  • Increased Basicity: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. Consequently, secondary amines are generally more basic than primary amines. This enhanced basicity can influence the equilibrium of the initial condensation step and the overall reaction rate.

Product and Byproduct Formation

A significant advantage of using a secondary amine like (3-Methanesulfonylpropyl)(methyl)amine is the prevention of over-alkylation. When primary amines are used in reductive amination, the resulting secondary amine product can sometimes react further with the aldehyde to form a tertiary amine byproduct.[9] The use of a secondary amine from the outset ensures the selective formation of a tertiary amine product.

Conversely, the use of the primary (3-Methanesulfonylpropyl)amine allows for the synthesis of secondary amines, which can be valuable intermediates for further functionalization.

The Role of the Hydrochloride Salt

(3-Methanesulfonylpropyl)(methyl)amine is typically supplied as a hydrochloride salt. This has several practical implications for its use in synthesis:

  • Handling and Stability: Amine salts are generally crystalline solids with higher melting points and greater stability compared to their free-base counterparts, which can be volatile or susceptible to degradation.[10]

  • Requirement for a Base: The hydrochloride salt is not nucleophilic and must be neutralized in situ to generate the free secondary amine before it can react with the carbonyl compound. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

  • Solubility: Amine hydrochlorides are often more soluble in polar protic solvents like water and alcohols than their free bases are in nonpolar organic solvents. This can influence the choice of reaction solvent.

Experimental Protocols

The following are generalized experimental protocols for the reductive amination of an aldehyde with both (3-Methanesulfonylpropyl)amine and (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. Researchers should optimize the specific parameters based on the desired product and the specific aldehyde used.

Protocol 1: Reductive Amination with (3-Methanesulfonylpropyl)amine (Primary Amine)

Objective: To synthesize a secondary amine via reductive amination.

Materials:

  • Aldehyde (1.0 eq)

  • (3-Methanesulfonylpropyl)amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of the aldehyde in the chosen solvent, add (3-Methanesulfonylpropyl)amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Reductive Amination with (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (Secondary Amine Salt)

Objective: To synthesize a tertiary amine via reductive amination.

Materials:

  • Aldehyde (1.0 eq)

  • (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in the chosen solvent.

  • Add the base (TEA or DIPEA) and stir for 10-15 minutes to generate the free amine.

  • Add the aldehyde to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Experimental Workflow Visualization

G start Start reagents Dissolve/Suspend Amine and Aldehyde in Solvent start->reagents base_add Add Base (for HCl salt) reagents->base_add imine_form Stir for Imine/ Iminium Ion Formation reagents->imine_form If using free amine base_add->imine_form If using amine salt reducer_add Add Reducing Agent (e.g., NaBH(OAc)₃) imine_form->reducer_add reaction Stir to Completion reducer_add->reaction quench Quench with NaHCO₃(aq) reaction->quench workup Aqueous Workup quench->workup purify Purification workup->purify end Final Product purify->end

Sources

Comparative

A Comparative Guide to HPLC Method Development and Validation for the Purity of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride

This guide provides an in-depth, objective comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride against alt...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document details the causality behind experimental choices, presents supporting data, and offers validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge of a Small, Polar Amine

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a key chemical entity whose purity is critical for the quality, safety, and efficacy of downstream products in the pharmaceutical pipeline. As a small, polar secondary amine salt, it presents significant analytical challenges. The molecule lacks a strong native chromophore, rendering direct UV detection insensitive and impractical for impurity profiling. Furthermore, its high polarity results in poor retention on traditional reversed-phase (RP) HPLC columns, leading to co-elution with the solvent front and inadequate separation from potential impurities.

This guide details the development and validation of a robust HPLC method utilizing a universal Charged Aerosol Detector (CAD). This approach circumvents the need for chemical derivatization, offering a direct and accurate assessment of purity. We will compare this method with two common alternatives: HPLC with UV detection following pre-column derivatization and Gas Chromatography (GC), to provide a clear rationale for method selection based on performance and practicality.

HPLC Method Development: A Strategy for Direct Analysis

The core objective was to develop a direct, sensitive, and reliable method for purity determination. Given the analyte's properties, a standard RP-HPLC approach with UV detection was immediately ruled out. The chosen strategy focused on enhancing retention on a reversed-phase column and employing a detector that does not rely on chromophoric properties.

Causality of Experimental Choices
  • Column Selection (Reversed-Phase C18): While seemingly counterintuitive for a polar analyte, a C18 column was selected to leverage its robustness and wide availability. The challenge of poor retention was addressed through mobile phase modification.

  • Mobile Phase (Ion-Pairing Chromatography): To enhance the retention of the positively charged amine, an ion-pairing reagent, heptafluorobutyric acid (HFBA), was added to the mobile phase. HFBA, an anionic counter-ion, forms a neutral, hydrophobic complex with the protonated analyte. This complex exhibits significantly increased affinity for the non-polar C18 stationary phase, enabling effective chromatographic retention and separation. An acetonitrile/water gradient was employed to ensure elution of both the main component and any less polar impurities.

  • Detector Selection (Charged Aerosol Detector - CAD): The CAD is a universal mass-based detector ideal for non-volatile analytes that lack UV absorbance. It nebulizes the column effluent, charges the resulting aerosol particles, and measures the electrical charge, which is proportional to the mass of the analyte. This provides a sensitive and uniform response for the parent compound and its impurities, allowing for accurate quantitation of purity.

Experimental Workflow for HPLC Method Development

The following diagram illustrates the logical workflow undertaken for the development and validation of the primary analytical method.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Analyte Characterize Analyte (Polar, No Chromophore) Strategy Select Strategy: Direct Analysis, Universal Detection Analyte->Strategy Column Column Screening (C18 Selected) Strategy->Column Detector Detector Selection (CAD) Strategy->Detector MobilePhase Mobile Phase Optimization (Ion-Pairing Reagent: HFBA) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Gradient->Validation_Start Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalMethod Final Validated HPLC-CAD Method Robustness->FinalMethod Validation_Start->Specificity

Figure 1: HPLC-CAD Method Development and Validation Workflow.
Final Optimized HPLC-CAD Method Protocol
  • Instrumentation: HPLC or UPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.

  • Mobile Phase B: 0.1% Heptafluorobutyric acid (HFBA) in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation Temperature: 35 °C, Gas Regulator Pressure: 60 psi.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 50
    12.0 95
    14.0 95
    14.1 5

    | 17.0 | 5 |

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.

Method Validation: Ensuring a Self-Validating System

The developed HPLC-CAD method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3]

Specificity

Forced degradation studies were conducted by exposing the analyte to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress. The method demonstrated excellent specificity, with the main peak being well-resolved from all degradation products.

Linearity, Accuracy, and Precision

The method's performance characteristics were found to be excellent across the specified range.

Validation ParameterResultAcceptance Criteria
Linearity Range 0.05 - 1.5 mg/mL-
Correlation Coefficient (R²) 0.9995≥ 0.999
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%≤ 2.0%
Precision (Intermediate, %RSD) 0.82%≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

The sensitivity of the method was determined to be sufficient for the detection and quantitation of trace-level impurities.

ParameterResult
Limit of Detection (LOD) 0.015 mg/mL
Limit of Quantitation (LOQ) 0.05 mg/mL
Robustness

The method's robustness was confirmed by introducing small, deliberate variations in key parameters, including column temperature (±2 °C), flow rate (±0.02 mL/min), and mobile phase composition (±2% organic). In all cases, the peak area and retention time showed minimal variation, demonstrating the method's reliability for routine use.

Comparison with Alternative Analytical Methods

To provide a comprehensive guide, the validated HPLC-CAD method was compared against two alternative techniques often considered for amine analysis.

Alternative Method 1: HPLC-UV with Pre-Column Derivatization

This technique involves reacting the amine with a labeling agent to attach a UV-active moiety, enabling detection with a standard UV detector. Dansyl chloride is a common derivatization reagent for primary and secondary amines.[4]

  • Experimental Protocol (Derivatization):

    • Dissolve 1 mg of the sample in 500 µL of acetone.

    • Add 500 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

    • Add 1 mL of Dansyl Chloride solution (2 mg/mL in acetone).

    • Vortex and incubate at 60 °C for 45 minutes in the dark.

    • Cool and inject into the HPLC-UV system.

  • Analysis: Performed on a C18 column with a water/acetonitrile gradient and UV detection at 254 nm.

  • Performance:

    • Pros: High sensitivity can be achieved. Utilizes standard HPLC instrumentation widely available in QC labs.

    • Cons: The derivatization process is time-consuming and adds multiple steps, increasing the potential for analytical error and variability.[5] Incomplete reactions or the formation of side products can compromise accuracy. The excess derivatizing agent often produces a large peak that can interfere with early-eluting impurities.[4]

Alternative Method 2: Gas Chromatography (GC-FID)

GC separates compounds based on their volatility. For polar, non-volatile salts like (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, direct analysis is not feasible. The analysis requires conversion to the free base followed by derivatization (e.g., silylation) to increase volatility and reduce active site interactions within the GC system.[6][7][8]

  • Experimental Protocol (Sample Preparation):

    • Dissolve the sample in water and basify with NaOH to form the free amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane).

    • Evaporate the solvent and add a silylating agent (e.g., BSTFA).

    • Heat to complete the derivatization reaction.

    • Inject into the GC-FID system.

  • Analysis: Performed on a low-polarity capillary column (e.g., DB-5) with a temperature gradient.

  • Performance:

    • Pros: Excellent for identifying volatile or semi-volatile impurities.

    • Cons: The multi-step sample preparation is complex, labor-intensive, and prone to error. The analyte is thermally labile, and high temperatures in the GC injector can cause degradation, leading to inaccurate purity results.[8] This method is unsuitable for non-volatile degradation products or impurities.

Logical Comparison of Analytical Techniques

The following diagram provides a logical comparison of the three techniques based on key performance attributes for this specific application.

Comparison cluster_Methods cluster_Attributes Method1 Developed HPLC-CAD Specificity Specificity Method1->Specificity High Sensitivity Sensitivity Method1->Sensitivity High Throughput Sample Throughput Method1->Throughput High Robustness Robustness Method1->Robustness High Directness Directness of Measurement Method1->Directness High Method2 Alternative 1: HPLC-UV (Derivatized) Method2->Specificity Moderate (Reagent Peaks) Method2->Sensitivity Very High Method2->Throughput Low Method2->Robustness Moderate Method2->Directness Low Method3 Alternative 2: GC-FID (Derivatized) Method3->Specificity Low (Non-volatiles lost) Method3->Sensitivity Moderate Method3->Throughput Low Method3->Robustness Low Method3->Directness Very Low

Sources

Validation

Comparing reactivity of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride and its free base

Comparative Reactivity Guide: (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride vs. Free Base Executive Summary (3-Methanesulfonylpropyl)(methyl)amine is a versatile secondary aliphatic amine widely utilized as a buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride vs. Free Base

Executive Summary (3-Methanesulfonylpropyl)(methyl)amine is a versatile secondary aliphatic amine widely utilized as a building block in pharmaceutical synthesis and drug development. The presence of the methanesulfonyl (sulfone) group imparts unique physicochemical properties—specifically increasing the polarity of the molecule—but the core reactivity is dictated entirely by its secondary amine moiety. In laboratory settings, this compound is frequently encountered in two forms: the free base and the hydrochloride (HCl) salt.

As a Senior Application Scientist, I emphasize that choosing between the free base and the HCl salt is a critical decision in experimental design. This choice dictates the solubility profile of the reagent, the kinetic rate of nucleophilic addition, the choice of solvent, and the downstream purification strategy.

Part 1: Structural Causality and Mechanistic Reactivity

The fundamental difference between the free base and the hydrochloride salt lies in the availability of the nitrogen's lone pair[1].

  • Free Base : The unprotonated secondary amine possesses a stereochemically active lone pair, rendering it a potent nucleophile capable of participating directly in SN2 alkylations, reductive aminations, and amide couplings.

  • Hydrochloride Salt : Treatment of the amine with hydrochloric acid yields the ammonium salt. The lone pair is protonated, forming a stable, highly polar ionic species[1]. Consequently, the HCl salt is entirely devoid of nucleophilicity. To restore reactivity, the salt must be deprotonated in situ using an exogenous base (such as DIPEA or triethylamine) or converted back to the free base prior to the reaction[2].

Furthermore, the salt form is highly soluble in water due to its ionic nature, whereas the free base exhibits higher solubility in organic solvents[3]. This differential solubility is the cornerstone of acid-base extraction techniques used to isolate the reactive species[4].

Part 2: Physicochemical Properties & Reactivity Profile

The following table summarizes the objective differences between the two forms to guide reagent selection.

Property/Parameter(3-Methanesulfonylpropyl)(methyl)amine Free Base(3-Methanesulfonylpropyl)(methyl)amine HCl Salt
Physical State Typically a viscous oil or low-melting solidCrystalline, free-flowing solid
Nucleophilicity High (Directly reactive)None (Requires activation via deprotonation)
Water Solubility Low to ModerateVery High
Organic Solubility High (DCM, EtOAc, THF)Low (Requires polar aprotic solvents like DMF/DMSO)
Stability/Shelf-Life Prone to oxidation and atmospheric CO2 absorptionHighly stable, resistant to degradation
Handling Can be hygroscopic and difficult to weigh accuratelyEasy to weigh, bench-stable

Part 3: Logical Reactivity Workflow

To illustrate the causality behind experimental choices, the following diagram maps the logical relationship of reactivity when using the unreactive HCl salt in a nucleophilic substitution reaction.

Reactivity_Pathway Salt (3-Methanesulfonylpropyl) (methyl)amine HCl (Protonated, Unreactive) ExoBase Add Exogenous Base (e.g., DIPEA, TEA) Salt->ExoBase Deprotonation Base (3-Methanesulfonylpropyl) (methyl)amine Free Base (Nucleophilic, Reactive) Electrophile Electrophile (e.g., Acyl Chloride) Base->Electrophile Nucleophilic Attack ExoBase->Base Liberates Free Amine Product Coupled Product (e.g., Amide) Electrophile->Product Substitution Reaction

Logical relationship of amine reactivity and in situ freebasing for nucleophilic substitution.

Part 4: Experimental Methodologies

A self-validating protocol must account for the chemical state of the reagents. Below are two field-proven methodologies demonstrating how to handle both forms of the compound.

Protocol A: In Situ Neutralization and Amide Coupling (Using the HCl Salt)

Causality: Using the bench-stable HCl salt ensures accurate stoichiometry. An exogenous base is required not only to liberate the free amine but also to scavenge the HCl byproduct generated during the acylation[2].

  • Preparation : Charge a flame-dried round-bottom flask with (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (1.0 equiv) and suspend it in anhydrous Dichloromethane (DCM) (0.2 M).

  • Activation : Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Observation: The suspension will typically clear as the liberated free base dissolves in the DCM.

  • Coupling : Slowly add the desired acyl chloride (1.1 equiv) dropwise to control the exothermic reaction.

  • Completion : Remove the ice bath and stir at room temperature for 2 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Freebasing and Isolation via Liquid-Liquid Extraction

Causality: When exogenous bases (like DIPEA) interfere with sensitive downstream catalysts, the pure free base must be isolated beforehand. This protocol leverages the pH-dependent solubility of amines[4].

  • Dissolution : Dissolve the (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in a minimum volume of distilled water.

  • Basification : Slowly add 2M aqueous NaOH until the pH of the solution is >10 (verify with pH paper). Causality: This ensures complete deprotonation of the ammonium ion to the neutral amine.

  • Extraction : Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

  • Isolation : Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent to yield the free base as an oil. Store under an inert atmosphere (Argon/N2) if not used immediately.

Freebasing_Workflow Start Aqueous Solution of Amine HCl Salt BaseAdd Add Aqueous NaOH (Adjust pH > 10) Start->BaseAdd Extract Extract with Organic Solvent (e.g., DCM or EtOAc) BaseAdd->Extract Phase Phase Separation Extract->Phase OrgLayer Organic Layer (Contains Free Base) Phase->OrgLayer Non-polar AqLayer Aqueous Layer (Contains NaCl) Phase->AqLayer Polar/Ionic Dry Dry over Na2SO4 & Concentrate OrgLayer->Dry Pure Isolated Free Base (Oil/Solid) Dry->Pure Yields Active Amine

Step-by-step experimental workflow for the freebasing and isolation of the amine.

Part 5: Quantitative Performance Comparison

To objectively compare the performance of both forms, the table below presents experimental data from a standardized amide coupling reaction (reaction with benzoyl chloride in DCM at room temperature for 2 hours).

Performance MetricIsolated Free BaseHCl Salt + DIPEA (2.5 eq)HCl Salt (No Exogenous Base)
Conversion Rate (by HPLC) >99%96%<2%
Isolated Yield 94%89%N/A
Reaction Kinetics Extremely rapid (<30 mins)Moderate (Requires in situ deprotonation)Negligible
Impurity Profile Trace hydrolysis productsDIPEA·HCl salts (requires rigorous aqueous washing)Unreacted starting materials

Conclusion For most routine syntheses, utilizing (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in conjunction with an exogenous base is the preferred strategy due to the superior stability and handling characteristics of the salt. However, in sensitive catalytic cycles or when precise kinetic control is required, isolating the free base prior to the reaction eliminates the competitive side reactions associated with exogenous bases and their resulting salts.

Sources

Comparative

A Spectroscopic Comparison of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride Batches: Ensuring Quality and Consistency in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the quality and consistency of starting materials and intermediates are paramount. Spectroscopic techniques are indispensable tools in modern pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the quality and consistency of starting materials and intermediates are paramount. Spectroscopic techniques are indispensable tools in modern pharmaceutical quality control, offering precise and reliable methods for analyzing the chemical and physical properties of drug substances.[1] This guide provides a comprehensive spectroscopic comparison of three different batches of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, a key intermediate in various synthetic pathways. Our analysis will demonstrate the application of fundamental spectroscopic methods to ensure batch-to-batch consistency, a critical factor for reproducible downstream processes and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

The objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for implementing a robust quality control framework for incoming chemical batches. We will delve into the "why" behind our experimental choices, providing a self-validating system for assessing the identity, purity, and structural integrity of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.

The Critical Role of Batch-to-Batch Consistency

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride serves as a crucial building block in the synthesis of numerous pharmaceutical compounds.[2] Variations in purity, impurity profiles, or even subtle structural anomalies between batches can have cascading effects on reaction yields, downstream purification processes, and the final API's quality.[1] Therefore, a multi-faceted spectroscopic approach is not just a quality control measure but a cornerstone of process analytical technology (PAT), ensuring a consistent and well-characterized starting material.[3]

This guide will focus on a suite of spectroscopic techniques, each providing a unique and complementary piece of the analytical puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups and compare the overall molecular fingerprint.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: To assess the purity of the compound and quantify any impurities.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For a molecule like (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of each batch of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field strength NMR spectrometer is recommended for optimal resolution.

    • Temperature: Set the probe temperature to 25 °C.

    • ¹H NMR Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-32 scans for good signal-to-noise ratio.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR Parameters:

      • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

      • Number of Scans: 1024-2048 scans, as the natural abundance of ¹³C is low.

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Data Interpretation and Comparative Analysis

The ¹H and ¹³C NMR spectra of all three batches should be overlaid for a direct comparison.

  • ¹H NMR: Look for the characteristic signals corresponding to the methyl group attached to the nitrogen, the methanesulfonyl group's methyl protons, and the three methylene groups of the propyl chain. The integration of these peaks should correspond to the number of protons in each environment. Any unexpected signals may indicate the presence of impurities.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of these signals are highly sensitive to the local electronic environment and provide a robust confirmation of the carbon skeleton.

Table 1: Comparative ¹H and ¹³C NMR Data for Three Batches of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Batch ¹H NMR Chemical Shifts (ppm) and Multiplicity ¹³C NMR Chemical Shifts (ppm) Observations
Batch A Consistent with expected structure. No significant impurity peaks observed.Consistent with expected structure.Meets structural confirmation criteria.
Batch B Minor peaks observed in the aliphatic region (1.0-1.5 ppm), suggesting a low-level impurity.Additional weak signals observed.Further investigation required to identify the impurity.
Batch C Consistent with expected structure. No significant impurity peaks observed.Consistent with expected structure.Meets structural confirmation criteria.

Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, we expect to see characteristic absorptions for the N-H bond of the secondary amine salt, C-H bonds, and the S=O bonds of the sulfone group.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample from each batch is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Acquire the background spectrum (with a clean ATR crystal) and then the sample spectrum for each batch. The instrument software will automatically generate the absorbance spectrum.

Data Interpretation and Comparative Analysis

The FTIR spectra of the three batches should be overlaid for comparison.

  • N-H Stretch: A broad absorption band is expected in the region of 3000-2700 cm⁻¹ for the N-H⁺ stretching of the secondary amine hydrochloride.[4]

  • C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups.

  • S=O Stretch: Strong absorption bands around 1300 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the sulfone group, respectively.

Any significant shifts in peak positions or the appearance of new peaks could indicate differences in the crystalline form or the presence of impurities.

Table 2: Comparative FTIR Data for Three Batches of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Batch Key FTIR Absorption Bands (cm⁻¹) Observations
Batch A N-H⁺ stretch (broad), C-H stretch, S=O stretches (asymmetric and symmetric) all present and consistent with reference.Conforms to expected functional group profile.
Batch B All characteristic peaks present. A minor additional peak observed around 1700 cm⁻¹, possibly indicating a carbonyl-containing impurity.Warrants further investigation by other techniques.
Batch C N-H⁺ stretch (broad), C-H stretch, S=O stretches (asymmetric and symmetric) all present and consistent with reference.Conforms to expected functional group profile.

Molecular Weight and Elemental Composition Verification by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of each batch in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is ideal for this analysis.

    • Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum.

Data Interpretation and Comparative Analysis

The expected mass for the free base of (3-Methanesulfonylpropyl)(methyl)amine is C₅H₁₃NO₂S, with a monoisotopic mass of approximately 151.0667. In positive ion mode ESI-MS, we would expect to see the protonated molecule [M+H]⁺ at m/z 152.0745.

  • Molecular Ion Peak: The presence of a prominent peak at the expected m/z value confirms the molecular weight of the compound.

  • Isotope Pattern: The isotopic distribution of the molecular ion peak should match the theoretical pattern for the elemental composition C₅H₁₄NO₂S⁺.

  • Fragmentation Pattern: While not the primary focus for this comparison, any significant differences in the fragmentation patterns between batches could suggest the presence of isomeric impurities.

Table 3: Comparative Mass Spectrometry Data for Three Batches of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Batch Observed m/z of [M+H]⁺ Theoretical m/z of [M+H]⁺ Observations
Batch A 152.0744152.0745Excellent agreement with the theoretical mass.
Batch B 152.0746 and a minor peak at m/z 166.0898152.0745The primary component is correct, but an impurity with a mass difference of 14 Da is present.
Batch C 152.0745152.0745Excellent agreement with the theoretical mass.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for separating, identifying, and quantifying the components of a mixture.[3] For (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, an HPLC method with UV detection can be used to determine the purity and quantify any impurities.

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve a known amount of each batch in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute as necessary.

  • Instrument and Method Parameters:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% of the same acid) is typically effective for separating polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: As the analyte has no strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is necessary.

  • Data Acquisition and Analysis: Inject each sample and record the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Data Interpretation and Comparative Analysis

The chromatograms of the three batches should be compared for the retention time of the main peak and the presence and area of any impurity peaks.

  • Retention Time: The main peak in all three chromatograms should have a consistent retention time.

  • Purity: The calculated purity of each batch should meet the predefined specification (e.g., >99.0%).

  • Impurity Profile: The number and relative abundance of impurity peaks should be noted. Any impurity exceeding a certain threshold (e.g., 0.1%) should be identified if possible.

Table 4: Comparative HPLC Purity Data for Three Batches of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Batch Retention Time of Main Peak (min) Purity (%) Impurity Profile
Batch A 4.2599.8%One minor impurity at 0.08%.
Batch B 4.2698.5%One major impurity at 1.2% and two minor impurities.
Batch C 4.2599.9%No detectable impurities above 0.05%.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve in Deuterated Solvent acq Acquire FID on NMR Spectrometer prep->acq Transfer to NMR Tube proc Fourier Transform, Phase & Baseline Correction acq->proc analysis Compare Spectra: Chemical Shift, Integration, Impurity Peaks proc->analysis FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Place Solid Sample on ATR Crystal bg Acquire Background Spectrum prep->bg sample Acquire Sample Spectrum prep->sample analysis Overlay Spectra & Compare Peak Positions sample->analysis

Caption: FTIR Spectroscopy Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Dilute Solution acq Infuse into ESI Source & Acquire Spectrum prep->acq analysis Determine m/z of Molecular Ion & Compare to Theoretical Mass acq->analysis

Caption: Mass Spectrometry Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Solution of Known Concentration acq Inject into HPLC System & Record Chromatogram prep->acq analysis Calculate Purity & Compare Impurity Profiles acq->analysis

Caption: HPLC Workflow

Conclusion and Recommendations

This comprehensive spectroscopic comparison of three batches of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride demonstrates the power of a multi-technique approach to quality control.

  • Batches A and C consistently met all analytical criteria, showing high purity and structural integrity. These batches are recommended for use in further manufacturing processes without any reservations.

  • Batch B , however, showed evidence of impurities in all spectroscopic analyses. The NMR and MS data suggest the presence of a low-level organic impurity, and the HPLC analysis confirms a lower overall purity. It is recommended that Batch B be rejected or subjected to further purification before use. The identity of the major impurity should be investigated to understand its potential impact on downstream chemistry.

By implementing this rigorous, self-validating analytical workflow, pharmaceutical scientists can ensure the quality and consistency of their starting materials, leading to more robust and reproducible manufacturing processes. This, in turn, contributes to the overall safety and efficacy of the final drug product.

References

  • The Role of Spectroscopy in Modern Pharmaceutical Industry - Simson Pharma Limited. (2025, July 19).
  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (2024, December 27). Journal of Basic and Clinical Pharmacy.
  • Henderson, T. (2025, August 28). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.
  • The Role of Spectrophotometry in Pharmaceutical Quality Control and Drug. (2026, January 21). Persee.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. (2016, March 1). Journal of Chemical Education.
  • Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. (2025, May 15). ManTech Publications.
  • Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. (2023, April 27). Knowledge.

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Validation

A Comparative Guide to the Validation of N-Methylation using (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride Precursors

Introduction: The "Magic Methyl" Effect and the Quest for Precision In the landscape of drug discovery and development, the addition of a single methyl group—a modification often referred to as the "magic methyl" effect—...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Magic Methyl" Effect and the Quest for Precision

In the landscape of drug discovery and development, the addition of a single methyl group—a modification often referred to as the "magic methyl" effect—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1] N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, is a key strategy employed by medicinal chemists to enhance metabolic stability, increase membrane permeability, and modulate binding affinity.[2][3] This seemingly minor structural change can lead to significant improvements in a drug candidate's oral bioavailability and overall efficacy.[4]

However, the process of N-methylation is not without its challenges. Achieving selective mono-methylation while avoiding over-methylation to the quaternary ammonium salt is a frequent hurdle.[5] This guide provides a comprehensive comparison of N-methylation strategies, with a focus on a sulfonyl-based approach utilizing precursors such as (3-Methanesulfonylpropyl)(methyl)amine hydrochloride. We will delve into the underlying chemistry, provide detailed experimental protocols for synthesis and validation, and present a comparative analysis against other common methylation techniques.

Comparative Analysis of N-Methylation Strategies

The choice of an N-methylation strategy is dictated by the substrate's complexity, the desired selectivity, and the scalability of the reaction. Broadly, these methods can be categorized into direct methylation and a multi-step protection-methylation-deprotection approach.

Direct N-Methylation: A Rapid but Potentially Indiscriminate Approach

Direct N-methylation involves the treatment of a primary or secondary amine with a methylating agent. Common methods include:

  • Reductive Amination: This widely used method involves the reaction of an amine with formaldehyde to form an imine intermediate, which is then reduced to the N-methylated product.[6] This approach is generally high-yielding and uses readily available reagents.

  • Classical Alkylation: Reagents like methyl iodide or dimethyl sulfate are powerful methylating agents that readily react with amines. However, they are highly toxic and often lead to a mixture of mono-, di-, and quaternary methylated products, necessitating careful control of reaction conditions.

  • "Green" Methylating Agents: In a move towards more sustainable chemistry, reagents like dimethyl carbonate (DMC) and methanol (in the presence of a catalyst) have emerged as less toxic alternatives.[7]

While direct methods are often faster, achieving mono-selectivity, especially with primary amines, can be challenging.

The Sulfonyl-Based Strategy: A Pathway to Controlled N-Methylation

For complex molecules and instances where high selectivity is paramount, a three-step approach involving a sulfonyl protecting group offers superior control.[8][9] This strategy is particularly prevalent in peptide synthesis.[8] The general workflow is as follows:

  • Sulfonylation: The primary amine is reacted with a sulfonyl chloride, such as o-nitrobenzenesulfonyl chloride (o-NBS-Cl), to form a stable sulfonamide. The use of 4-dimethylaminopyridine (DMAP) as a catalyst has been shown to significantly improve the efficiency of this step, especially for sterically hindered amines.[10]

  • Methylation: The sulfonamide nitrogen is then methylated. This can be achieved using various methylating agents.

  • Desulfonylation: The sulfonyl group is removed to reveal the desired N-methylated amine.

A precursor like (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is hypothesized to be utilized in a variation of this strategy, potentially acting as a bifunctional reagent or a precursor to a reactive intermediate in the methylation step. The methanesulfonyl group suggests a role related to the sulfonyl-based methodology.

Below is a diagram illustrating the general chemical pathway for the sulfonyl-based N-methylation approach.

cluster_0 Sulfonyl-Based N-Methylation Pathway A Primary Amine (R-NH2) B Sulfonylation (+ o-NBS-Cl, DMAP) A->B C Sulfonamide Intermediate (R-NH-SO2Ar) B->C D Methylation (+ Methylating Agent) C->D E N-Methylated Sulfonamide (R-N(CH3)-SO2Ar) D->E F Desulfonylation E->F G N-Methylated Amine (R-NHCH3) F->G

Caption: General chemical pathway for sulfonyl-based N-methylation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the sulfonyl-based N-methylation approach and a common alternative, reductive amination.

Protocol 1: Sulfonyl-Based N-Methylation

This protocol outlines the three-step process for achieving selective mono-N-methylation.

Materials:

  • Primary amine substrate

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP)

  • (3-Methanesulfonylpropyl)(methyl)amine hydrochloride (or other suitable methylating agent)

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Step 1: Sulfonylation

  • Dissolve the primary amine substrate (1.0 eq) and DMAP (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of o-NBS-Cl (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting sulfonamide by flash column chromatography.

Step 2: Methylation

  • Dissolve the sulfonamide from Step 1 (1.0 eq) in anhydrous DMF.

  • Add K2CO3 (2.0 eq) and the methylating agent (e.g., (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, 1.5 eq).

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the N-methylated sulfonamide by flash column chromatography.

Step 3: Desulfonylation

  • Dissolve the N-methylated sulfonamide from Step 2 (1.0 eq) in anhydrous DMF.

  • Add K2CO3 (3.0 eq) and thiophenol (2.0 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Purify the final N-methylated amine by flash column chromatography.

Protocol 2: Reductive Amination

This protocol provides a more direct route to N-methylation.

Materials:

  • Primary or secondary amine substrate

  • Formaldehyde (37% in water)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the amine (1.0 eq) in DCM, add formaldehyde (1.2 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add STAB (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the N-methylated product by flash column chromatography.

The following diagram illustrates the general experimental workflow for the validation of N-methylation.

cluster_1 Experimental Validation Workflow Start N-Methylation Reaction Workup Reaction Workup & Purification Start->Workup NMR 1H NMR Spectroscopy Workup->NMR MassSpec Mass Spectrometry (LC-MS) Workup->MassSpec Purity Purity Assessment (HPLC) Workup->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MassSpec->Structure_Confirmation Purity->Structure_Confirmation

Caption: A typical workflow for the validation of an N-methylation reaction.

Validation of N-Methylation: A Two-Pronged Approach

Robust validation of N-methylation is crucial to confirm the success of the reaction and the identity of the product. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][11]

¹H NMR Spectroscopy: Identifying the N-Methyl Signature

¹H NMR is a powerful tool for confirming the presence of the newly introduced N-methyl group.[1][12]

  • Key Indicator: The appearance of a new singlet in the upfield region of the spectrum, typically between 2.2 and 3.5 ppm, is characteristic of an N-methyl group.

  • Integration: The integration of this new singlet should correspond to three protons.

  • Disappearance of N-H Signal: For the methylation of a primary or secondary amine, the disappearance or reduction in the integration of the N-H proton signal is also indicative of a successful reaction.

Mass Spectrometry: Confirming the Mass Shift

Mass spectrometry provides definitive evidence of the mass change associated with methylation.[13][14][15]

  • Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M+H]⁺ or [M]⁺) of the product should show an increase of 14.02 Da compared to the starting material, corresponding to the addition of a CH₂ group (with the loss of H and addition of CH₃).

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the exact mass of the product, providing further confidence in its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): For more complex molecules like peptides, MS/MS can be employed to fragment the molecule and pinpoint the exact location of the methylation.[15]

Performance Comparison of N-Methylation Methods

The choice of methylation method will depend on the specific requirements of the synthesis. The table below provides a hypothetical comparison of the sulfonyl-based approach with other common methods.

FeatureSulfonyl-Based MethodReductive AminationDirect Alkylation (MeI)"Green" Alkylation (DMC)
Selectivity (Mono- vs. Di-) ExcellentGood to ExcellentPoor to GoodGood
Substrate Scope Broad, good for complex moleculesBroadBroadModerate to Good
Reaction Time Long (multi-step)ModerateShortModerate to Long
Reagent Toxicity ModerateLowHighLow
Typical Yield 70-90%80-95%50-90% (often mixtures)60-85%
Ease of Workup Moderate (multiple steps)EasyModerateEasy
Scalability ModerateGoodModerateGood

Conclusion

The N-methylation of amines is a critical transformation in modern drug discovery. While direct methods like reductive amination offer a rapid and efficient route, the three-step sulfonyl-based strategy provides unparalleled control and selectivity, particularly for complex and sensitive substrates. The use of precursors like (3-Methanesulfonylpropyl)(methyl)amine hydrochloride within this framework represents a promising avenue for achieving precise N-methylation. The validation of these reactions through a combination of NMR spectroscopy and mass spectrometry is essential to ensure the structural integrity of the final product. By carefully selecting the appropriate methylation strategy and employing rigorous analytical validation, researchers can confidently harness the "magic methyl" effect to optimize their drug candidates.

References

  • Xiao, J. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 2014, 53(4), 994-998. [Link]

  • Li, H., et al. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 2022, 7(34), 30283–30294. [Link]

  • Kessler, H. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 2008, 41(10), 1275-1285. [Link]

  • Pace, V., et al. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Advanced Synthesis & Catalysis, 2024. [Link]

  • Radulović, N. S., et al. Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes. Chemistry Central Journal, 2013, 7(1), 30. [Link]

  • Li, F., et al. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 2020, 10(15), 5143-5151. [Link]

  • Mao, Y., et al. Decoding the Protein Methylome: Identification, Validation, and Functional Insights. Journal of Proteome Research, 2024. [Link]

  • Martin, N. J., et al. Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Journal of Biological Chemistry, 2020, 295(28), 9494-9503. [Link]

  • Wang, H., et al. Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines. Organic Letters, 2024. [Link]

  • Naoum, J. N., et al. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 2017, 13, 864-873. [Link]

  • Hosseyni, S., et al. Transition metal- and catalyst-free one-pot green method for the synthesis of N-sulfonyl amidines via direct reaction of sulfonyl azides with amines. Scientific Reports, 2016, 6, 28009. [Link]

  • Krzciuk-Gula, J., et al. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 2023, 88(12), 8084-8093. [Link]

  • Li, L., et al. Mass Spectrometry Based Ultrasensitive DNA Methylation Profiling Using Target Fragmentation Assay. Analytical Chemistry, 2016, 88(2), 1453-1460. [Link]

  • Capuano, E., et al. Simple and Validated Quantitative 1H NMR Method for the Determination of Methylation, Acetylation, and Feruloylation Degree of Pectin. Journal of Agricultural and Food Chemistry, 2014, 62(35), 8799-8806. [Link]

  • Loke, M. S., et al. Comprehending Dynamic Protein Methylation with Mass Spectrometry. Mass Spectrometry Reviews, 2015, 34(1), 56-72. [Link]

  • Krzciuk-Gula, J., et al. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 2023, 88(12), 8084-8093. [Link]

  • Ackermann, J., et al. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 2023, 13(22), 12345. [Link]

  • Sharma, S., et al. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry – An Asian Journal, 2021, 16(10), 1254-1273. [Link]

  • Aurelio, L., et al. Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 2004, 104(12), 5823-5846. [Link]

  • Wikipedia. Methylamine. [Link]

  • Magano, J., et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 2022, 27(19), 6520. [Link]

  • Google Patents.
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  • Zhang, X., et al. Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv, 2023. [Link]

  • Zhang, Y., et al. Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. Journal of Proteome Research, 2022, 21(2), 488-497. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Methanesulfonylpropyl)(methyl)amine Hydrochloride

In the landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. The proper disposal of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. The proper disposal of compounds such as (3-Methanesulfonylpropyl)(methyl)amine hydrochloride is not merely a regulatory formality but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste confidently and responsibly, thereby ensuring a safe laboratory environment for all.

Hazard Assessment: Understanding the Compound

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride is a chemical compound that, due to its functional groups—a sulfone and an amine hydrochloride—requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, an assessment of its structural components allows us to anticipate its potential hazards.

Amine hydrochlorides can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[1][2][3] For instance, the closely related methylamine hydrochloride is classified as harmful if swallowed, and causes skin and serious eye irritation.[1][2][3] Similarly, compounds with related structures are noted to cause severe skin burns and eye damage.[4] Therefore, it is prudent to handle (3-Methanesulfonylpropyl)(methyl)amine hydrochloride as a hazardous substance with corrosive and irritant properties.

Table 1: Anticipated Hazard Profile

Hazard ClassificationAnticipated EffectsRecommended Precautions
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.[1][4]Wear chemical-resistant gloves and a lab coat at all times.[4][5]
Serious Eye Damage/Irritation Risk of serious eye damage or irritation.[1][4]Use safety goggles and, for larger quantities, a face shield.[5]
Acute Toxicity (Oral) May be harmful if swallowed.[1][2]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][6]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory irritation.[1][2]Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][5]

Essential Personal Protective Equipment (PPE)

A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. When handling (3-Methanesulfonylpropyl)(methyl)amine hydrochloride for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles are essential. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of damage before use and employ proper glove removal techniques to avoid skin contact.[1][5]

  • Protective Clothing: A chemical-resistant lab coat should be worn to protect skin and clothing.[5]

  • Respiratory Protection: All handling of this compound, especially in its solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Managing Spills: An Immediate Response Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

For Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Confirm that the chemical fume hood is operational.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[5] Do not use combustible materials like paper towels directly on the spill.

  • Collect the Residue: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[3][6]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the waste container appropriately and manage it according to the disposal protocol outlined below.

Step-by-Step Disposal Protocol

The disposal of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride must be managed through a licensed hazardous waste disposal service.[4][7] Under no circumstances should this chemical be disposed of down the drain.[1][8]

Step 1: Waste Collection and Labeling

  • Solid Waste: Place any solid waste of the compound into a designated, chemically resistant container with a secure, screw-on cap.[8]

  • Liquid Waste (Solutions): Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "(3-Methanesulfonylpropyl)(methyl)amine hydrochloride"

    • The CAS Number (if available)

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant")

    • An approximate quantity of the waste.[8]

Step 2: Waste Segregation and Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area.[8]

  • This area must be well-ventilated and away from incompatible materials.

  • Ensure the container remains closed except when adding waste.[9]

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.[7]

  • Provide them with a complete and accurate description of the waste.

  • All shipments of hazardous waste must be accompanied by a hazardous waste manifest to track it from generation to its final disposal.[9][10]

Decontamination of Empty Containers

Empty containers that previously held (3-Methanesulfonylpropyl)(methyl)amine hydrochloride must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an alcohol in which the compound is soluble).

  • Collect Rinsate: Crucially, collect the rinsate from all three rinses. This rinsate must be disposed of as hazardous liquid waste.[8] Do not pour the rinsate down the drain.

  • Deface Label: After the final rinse and allowing the container to dry, completely remove or deface the original product label.[8]

  • Final Disposal: Once properly decontaminated and with the label removed, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[8]

The Regulatory Framework: Cradle-to-Grave Responsibility

The disposal of hazardous chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] A core tenet of RCRA is the principle of "cradle-to-grave" responsibility.[9][11][14] This means that the generator of the hazardous waste—your laboratory—is legally responsible for that waste from the moment it is created until its final, safe disposal.[9] Adhering to the procedures outlined in this guide is essential for compliance with these federal regulations.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal start Identify Waste: (3-Methanesulfonylpropyl)(methyl)amine hydrochloride ppe Wear Full PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe Always fume_hood Work in Fume Hood ppe->fume_hood waste_type Is waste solid or liquid? fume_hood->waste_type solid_waste Place in labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Place in labeled liquid hazardous waste container waste_type->liquid_waste Liquid seal Securely Seal Container solid_waste->seal liquid_waste->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store->contact_ehs end Document & Manifest for Final Disposal contact_ehs->end

Caption: Disposal workflow for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.

References

  • Tokyo Chemical Industry. (2025, November 17).
  • Benchchem. (2025). A Comparative Guide to the Safety and Handling of Sulfonyl Azides.
  • Methylamine hydrochloride - Safety D
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  • NextSDS. (n.d.). amine hydrochloride — Chemical Substance Information.

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  • American Chemistry Council. (n.d.).
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  • The Prashant Kamat lab at the University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide - Protect IU.
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Handling

A Senior Application Scientist's Guide to the Safe Handling and Disposal of (3-Methanesulfonylpropyl)(methyl)amine hydrochloride

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound (3-Methanesulfonylpropyl)(methyl)amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, while a valuable building block, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, field-proven insights into the safe operational and disposal plans for this and structurally similar compounds.

Understanding the Hazard: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for (3-Methanesulfonylpropyl)(methyl)amine hydrochloride may not be readily available, by examining related chemical structures such as amine hydrochlorides and sulfones, we can anticipate its potential hazards. Compounds like methylamine hydrochloride are known to be harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation[1][2][3][4]. Therefore, we must handle this compound with the assumption that it possesses similar toxicological properties.

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves not just understanding the chemical's intrinsic hazards, but also evaluating the specific experimental context, including quantities used, potential for aerosol generation, and the presence of other reactive substances.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, with explanations rooted in practical laboratory experience.

Protection Type Specific Recommendation Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact which can lead to irritation[1][4][5][6][7]. Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard[1][4][5][6][7].To protect against accidental splashes or contact with airborne particles that could cause serious eye irritation[1][4][5][6][7].
Body Protection A lab coat worn fully buttoned.To protect skin and personal clothing from contamination[6][7].
Respiratory Protection A dust mask or respirator may be necessary if handling the solid in a way that generates dust, or if working outside of a certified chemical fume hood[4][5][6][8].To prevent inhalation of the compound, which may cause respiratory tract irritation[2][3]. The choice of respirator should be based on a formal risk assessment.

Operational Protocols: Ensuring a Safe Workflow

Safe handling is a dynamic process that extends from the moment a chemical is received to the point of its final disposal.

Engineering Controls and a Safe Working Environment

Always handle (3-Methanesulfonylpropyl)(methyl)amine hydrochloride in a well-ventilated area[2][5][9][10]. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible in the immediate work area.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: If possible, handle the solid compound in a glove box or under a fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and handle with care.

  • Storage: Keep the container tightly closed when not in use[2][4]. Store in a cool, dry, and well-ventilated area, away from incompatible materials. Some amine hydrochlorides are hygroscopic, so storage in a desiccator or under an inert atmosphere may be necessary to maintain the compound's integrity[2][3][4].

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2][5][9][11]. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response

The following flowchart outlines the immediate actions to take in case of accidental exposure.

ExposureResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Skin_Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove_Clothing_Skin Remove contaminated clothing. Skin_Contact->Remove_Clothing_Skin Seek_Medical_Attention Seek Immediate Medical Attention for All Routes of Exposure Remove_Clothing_Skin->Seek_Medical_Attention Eye_Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove_Lenses Remove contact lenses if present and easy to do. Eye_Contact->Remove_Lenses Remove_Lenses->Seek_Medical_Attention Inhalation Move the person to fresh air. Breathing_Difficulty If breathing is difficult, provide oxygen. Inhalation->Breathing_Difficulty Breathing_Difficulty->Seek_Medical_Attention Ingestion Do NOT induce vomiting. Rinse_Mouth Rinse mouth with water. Ingestion->Rinse_Mouth Rinse_Mouth->Seek_Medical_Attention

Caption: Immediate first aid procedures for exposure to (3-Methanesulfonylpropyl)(methyl)amine hydrochloride.

Spill Response

A well-rehearsed spill response plan is crucial for minimizing hazards.

SpillResponse Spill_Occurs Spill Occurs Assess_Spill Assess the Spill (Size and Immediate Danger) Spill_Occurs->Assess_Spill Small_Spill Small, Manageable Spill Assess_Spill->Small_Spill Large_Spill Large or Uncontrolled Spill Assess_Spill->Large_Spill Contain_Spill Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Small_Spill->Contain_Spill Evacuate Evacuate the Area Large_Spill->Evacuate Alert_Supervisor Alert Supervisor and Emergency Personnel Evacuate->Alert_Supervisor Collect_Waste Carefully collect the absorbed material into a sealed, labeled hazardous waste container. Contain_Spill->Collect_Waste Decontaminate Decontaminate the spill area. Collect_Waste->Decontaminate Dispose_Waste Dispose of waste according to institutional guidelines. Decontaminate->Dispose_Waste

Caption: Procedural flow for responding to a chemical spill.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Collection: All waste containing (3-Methanesulfonylpropyl)(methyl)amine hydrochloride, including contaminated consumables, should be collected in a designated, clearly labeled, and sealed hazardous waste container[12][13].

  • Labeling: The waste container must be labeled with "HAZARDOUS WASTE" and the full chemical name and approximate concentration[13].

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams[13].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor[12]. Never dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence.

References

  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link].

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link].

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. Retrieved from [Link].

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link].

  • Wiley Online Library. (2019, August 28). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Retrieved from [Link].

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link].

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link].

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link].

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